1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol
Description
BenchChem offers high-quality 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-[2-(4-methylpiperazin-1-yl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(16)12-5-3-4-6-13(12)15-9-7-14(2)8-10-15/h3-6,11,16H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKYBOZDZPRTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N2CCN(CC2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preliminary Toxicity Screening of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol: An In-Depth Technical Guide
Introduction
In the landscape of modern drug discovery, the early and accurate assessment of a compound's toxicological profile is paramount. Identifying potential liabilities before significant resources are invested in preclinical and clinical development can drastically reduce attrition rates and streamline the path to safer, more effective therapeutics. This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity screening of the novel chemical entity, 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol.
The subject of this guide, 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol, is a small molecule featuring a piperazine moiety, a common scaffold in many pharmacologically active compounds. The presence of this and other structural motifs necessitates a thorough, tiered approach to toxicity evaluation. This document eschews a rigid, one-size-fits-all template in favor of a logically structured workflow, beginning with in silico predictions to inform and guide subsequent in vitro assays. Our approach is designed to provide a robust preliminary dataset covering key toxicological endpoints, including cytotoxicity, genotoxicity, and hepatotoxicity.
This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not only detailed, actionable protocols but also the scientific rationale behind the experimental choices, fostering a deeper understanding of the toxicological screening process.
A Tiered Approach to Preliminary Toxicity Screening
A strategic, tiered approach to toxicity screening is both scientifically sound and resource-efficient. By beginning with computational predictions, we can identify potential areas of concern that warrant more focused investigation with in vitro assays. This workflow allows for early go/no-go decisions and helps in prioritizing resources for the most promising candidates.
Caption: A tiered workflow for preliminary toxicity screening.
Tier 1: In Silico ADMET Prediction
Before any wet lab experiments are conducted, a thorough in silico (computational) assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol is performed. This provides a preliminary risk profile and helps in designing more efficient in vitro studies. For this guide, we will utilize a combination of freely available and widely used web-based tools: ADMETlab 2.0, SwissADME, and the OSIRIS Property Explorer.[1][2][3]
The SMILES (Simplified Molecular Input Line Entry System) string for 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol is: CC(O)c1ccccc1N1CCN(C)CC1 .
Predicted Physicochemical and ADMET Properties
The following table summarizes the predicted properties from the aforementioned in silico tools.
| Property | Predicted Value | Interpretation | Tool(s) Used |
| Physicochemical Properties | |||
| Molecular Weight | 234.33 g/mol | Within the range for good oral bioavailability. | SwissADME |
| cLogP | 1.85 | Indicates good lipophilicity for membrane permeability. | OSIRIS |
| Water Solubility (logS) | -2.75 | Soluble. | SwissADME |
| Pharmacokinetics | |||
| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. | SwissADME |
| BBB Permeant | Yes | Potential to cross the blood-brain barrier. | SwissADME |
| Toxicity | |||
| Ames Mutagenicity | Negative | Low probability of being a bacterial mutagen. | ADMETlab 2.0 |
| Carcinogenicity | Negative | Low probability of being carcinogenic. | ADMETlab 2.0 |
| Hepatotoxicity | High Risk | Potential for liver toxicity is indicated. | OSIRIS |
| hERG Inhibition | Weak Inhibitor | Low risk of cardiac toxicity. | ADMETlab 2.0 |
| Drug-Likeness | |||
| Drug-Likeness Score | 0.78 | Good overall drug-like properties. | OSIRIS |
Expertise & Experience: The in silico results suggest that while the compound has favorable drug-like properties, there is a potential risk of hepatotoxicity. This is a critical finding that will guide our in vitro testing strategy, placing a greater emphasis on a thorough hepatotoxicity assessment. The negative prediction for mutagenicity is encouraging, but must be confirmed with in vitro assays.
Tier 2: In Vitro Cytotoxicity Assessment
The first step in our in vitro screening cascade is to assess the general cytotoxicity of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol. This will determine the concentration range at which the compound affects cell viability and is crucial for selecting appropriate, non-cytotoxic concentrations for subsequent, more specific assays like genotoxicity and mechanistic hepatotoxicity studies. We will employ two complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity.[4][5]
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[6]
-
Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol in culture medium (e.g., from 0.1 µM to 1000 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Experimental Protocol: LDH Assay
The lactate dehydrogenase (LDH) assay measures the release of LDH from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity.[7]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Caption: Workflow for in vitro cytotoxicity assays.
Tier 3: In Vitro Genotoxicity Assessment
Genotoxicity testing is a critical component of preclinical safety assessment, as it identifies compounds that can cause genetic damage, which may lead to cancer or heritable diseases. A standard battery of in vitro tests is recommended to cover different genotoxic endpoints.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
The Ames test, as described in OECD Guideline 471, uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine and tryptophan operons, respectively. It detects gene mutations, specifically point mutations and frameshifts.
-
Strain Selection: Use a minimum of five strains, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2 uvrA) or S. typhimurium (TA102).
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from induced rat liver) to detect both direct-acting mutagens and those that require metabolic activation.
-
Treatment: In the plate incorporation method, the test compound, bacteria, and S9 mix (if used) are mixed with molten top agar and poured onto minimal glucose agar plates. In the pre-incubation method, the mixture is incubated before plating.
-
Dose Selection: Use a range of at least five concentrations of the test compound, selected based on cytotoxicity data.
-
Controls: Include a vehicle control and known positive controls for each strain, both with and without S9 activation (e.g., 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene for TA98 with S9).[1]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is indicated by a concentration-dependent increase in revertant colonies and/or a reproducible increase of at least two-fold over the vehicle control.[8]
Experimental Protocol: In Vitro Micronucleus Assay
The in vitro micronucleus assay, as per OECD Guideline 487, detects chromosomal damage (clastogenicity) and effects on the mitotic apparatus (aneugenicity) in mammalian cells.
-
Cell Line Selection: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.
-
Metabolic Activation: Conduct the assay both with and without S9 metabolic activation.
-
Treatment: Treat the cells with at least three concentrations of the test compound, with the highest concentration causing significant but not excessive cytotoxicity (e.g., 50-60% reduction in cell growth).
-
Cytokinesis Block: Optionally, add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one mitosis.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Controls: Include a vehicle control and appropriate positive controls (e.g., mitomycin C without S9, and cyclophosphamide with S9).
-
Scoring: Score at least 2000 cells per concentration for the presence of micronuclei.
-
Data Analysis: A positive result is indicated by a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.
Tier 4: In Vitro Hepatotoxicity Assessment
Given the in silico prediction of hepatotoxicity, a more focused assessment of the compound's effects on liver cells is warranted. The human hepatoma cell line HepG2 is a commonly used and well-characterized model for in vitro hepatotoxicity studies.[9] While they have lower metabolic activity than primary human hepatocytes, they are a practical and reproducible model for initial screening.
Experimental Protocol: Hepatotoxicity in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in a suitable medium (e.g., MEM supplemented with 10% FBS, non-essential amino acids, and sodium pyruvate) in a 37°C, 5% CO2 incubator.[10]
-
Treatment: Seed HepG2 cells in 96-well plates and treat with a range of concentrations of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol, determined from the initial cytotoxicity assays.
-
Endpoint Analysis: After 24 and 48 hours of treatment, assess the following endpoints:
-
Cytotoxicity: Perform MTT and LDH assays as described previously.
-
Mitochondrial Dysfunction: Assess changes in mitochondrial membrane potential using a fluorescent probe like JC-1 or TMRM. A decrease in the red/green fluorescence ratio of JC-1 or a decrease in TMRM fluorescence indicates mitochondrial depolarization, a hallmark of mitochondrial toxicity.[11]
-
Oxidative Stress: Measure the production of reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA. An increase in fluorescence indicates oxidative stress.
-
Data Presentation: Hypothetical Hepatotoxicity Data
| Concentration (µM) | Cell Viability (MTT, % of control) | LDH Release (% of max) | Mitochondrial Membrane Potential (% of control) | ROS Production (Fold change vs. control) |
| 0 (Vehicle) | 100 ± 5 | 5 ± 2 | 100 ± 6 | 1.0 ± 0.2 |
| 1 | 98 ± 6 | 6 ± 3 | 95 ± 7 | 1.1 ± 0.3 |
| 10 | 92 ± 8 | 10 ± 4 | 85 ± 9 | 1.5 ± 0.4 |
| 50 | 75 ± 10 | 25 ± 6 | 60 ± 11 | 2.5 ± 0.6 |
| 100 | 55 ± 12 | 45 ± 8 | 40 ± 10 | 4.0 ± 0.8 |
| 200 | 30 ± 9 | 70 ± 10 | 20 ± 7 | 6.5 ± 1.1 |
Expertise & Experience: The hypothetical data above would suggest a concentration-dependent increase in cytotoxicity, mitochondrial dysfunction, and oxidative stress, confirming the in silico prediction of hepatotoxicity. Such a profile would raise significant concerns about the compound's safety and would likely trigger a no-go decision for further development or prompt significant medicinal chemistry efforts to mitigate this liability.
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive and scientifically rigorous workflow for the preliminary toxicity screening of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol. By integrating in silico predictions with a tiered in vitro testing cascade, this approach allows for an early and robust assessment of potential toxicological liabilities.
The causality behind this experimental design is rooted in the principle of progressive, evidence-based investigation. In silico tools provide a cost-effective and rapid initial screen, the results of which inform the design of more resource-intensive in vitro assays. General cytotoxicity assays establish the appropriate concentration ranges for more specific and mechanistic studies, such as genotoxicity and hepatotoxicity assessments. Each step is a self-validating system, with positive and negative controls ensuring the reliability of the data.
Should 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol demonstrate a favorable profile in these preliminary screens (i.e., non-cytotoxic at relevant concentrations, non-genotoxic, and no significant hepatotoxicity), further preclinical safety studies would be warranted. These could include more advanced in vitro models, such as co-cultures or 3D liver models, and ultimately, in vivo toxicology studies in relevant animal models. Conversely, a clear toxicological signal at any of these early stages provides a critical data point for making an informed decision to either terminate the compound's development or to initiate a focused effort to understand and mitigate the observed toxicity through structural modifications.
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Mechanism of Action: 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol Derivatives
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The compound 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-ol is a highly privileged structural fragment in modern medicinal chemistry. Rather than acting as a standalone therapeutic, this scaffold serves as a foundational pharmacophore for synthesizing advanced derivatives that target two distinct pharmacological domains: Targeted Oncology (via Tyrosine Kinase Inhibition) and Neuropharmacology (via Monoamine GPCR Modulation).
As a Senior Application Scientist, I have structured this guide to dissect the causality behind the structure-activity relationship (SAR) of this scaffold. We will explore how the spatial geometry of the 4-methylpiperazine moiety and the ethan-1-ol side chain dictate target engagement, followed by self-validating experimental protocols to quantify these mechanisms.
Structural Pharmacology & Rational Design
To understand the mechanism of action (MoA) of these derivatives, we must deconstruct the causality of their chemical geometry:
-
The 4-Methylpiperazine Moiety (The "Solubilizing Anchor"):
-
In Kinases: This basic, positively charged ring is strategically positioned to extend into the solvent-exposed region of the kinase ATP-binding pocket. It drastically improves aqueous solubility and pharmacokinetic (PK) properties without causing steric clashes within the hydrophobic core [1]. Furthermore, it can form critical solvent-exposed salt bridges with acidic residues (e.g., Asp/Glu) at the perimeter of the binding site [5].
-
In GPCRs: The basic nitrogen (N4) of the piperazine ring is the primary pharmacophore for monoamine receptors. It forms a highly conserved, essential salt bridge with the aspartate residue (Asp3.32) located in Transmembrane Helix 3 (TM3) of serotonin (5-HT) and dopamine receptors [3].
-
-
The Phenyl-Ethan-1-ol Core (The "Hinge/Pocket Vector"):
-
The rigid phenyl ring acts as a hydrophobic spacer. The ethan-1-ol (1-hydroxyethyl) group provides both a hydrogen-bond donor (-OH) and acceptor. In kinase inhibitors, this vector is frequently functionalized to interact directly with the kinase hinge region (e.g., backbone amides of Met/Ala) [2]. In GPCRs, it projects into the secondary binding pocket (TM5/TM6), dictating functional selectivity (agonism vs. antagonism) [4].
-
Domain 1: Targeted Oncology (Kinase Inhibition)
Mechanism of Action
Derivatives incorporating the 1-[2-(4-methylpiperazin-1-yl)phenyl] moiety are frequently developed as ATP-competitive inhibitors targeting mutant kinases, notably EGFR (L858R/T790M) and FLT3/Aurora Kinases [1, 2].
The mechanism relies on competitive displacement of ATP. The core heterocycle (often a pyrimidine or pyridine fused to the ethan-1-ol derivative) anchors to the hinge region via hydrogen bonds. Simultaneously, the ortho-substituted 4-methylpiperazin-1-yl group is directed outward toward the solvent channel. This specific orientation is crucial: it prevents the molecule from being sterically hindered by "gatekeeper" mutations (such as the T790M substitution in EGFR), thereby overcoming first-generation TKI resistance [2].
Fig 1: Mechanism of ATP-competitive kinase inhibition by piperazine-phenyl derivatives.
Domain 2: Neuropharmacology (Monoamine GPCR Modulation)
Mechanism of Action
In the central nervous system (CNS), derivatives of this scaffold fall under the umbrella of long-chain arylpiperazines (LCAPs) . They are potent modulators of the 5-HT1A, 5-HT2A, and Dopamine D2 receptors [3, 4].
The MoA is driven by orthosteric binding. The piperazine nitrogen protonates at physiological pH, forming an ionic bond with Asp3.32. The ethan-1-ol side chain is typically extended via esterification or etherification to reach the extracellular loop 2 (ECL2) or TM5/TM6 micro-domains. Depending on the exact steric bulk of the ethan-1-ol substitution, the derivative can act as a biased agonist (preferentially activating cAMP signaling over β -arrestin-2 recruitment) or a silent antagonist, providing neuroprotective and anxiolytic effects without inducing receptor desensitization [4].
Quantitative Data Summary
To illustrate the dual utility of this scaffold, the following table summarizes typical physicochemical properties and binding affinities for optimized derivatives in both domains.
| Derivative Class | Primary Target | Binding Affinity ( IC50 / Ki ) | Key Interaction Residues | LogP (Calculated) | Primary Indication |
| TKI-Derivative A | EGFR (L858R/T790M) | IC50 = 13 nM | Met793 (Hinge), Asp104 (Solvent) | 3.2 - 3.8 | Non-Small Cell Lung Cancer |
| TKI-Derivative B | FLT3 / Aurora A | IC50 = 22 nM | Ala213 (Hinge), Gly216 | 2.9 - 3.5 | Acute Myeloid Leukemia |
| LCAP-Derivative C | 5-HT1A Receptor | Ki = 1.1 nM | Asp3.32 (TM3), Ser5.42 (TM5) | 2.5 - 3.1 | Anxiety / Depression |
| LCAP-Derivative D | Dopamine D2 Receptor | Ki = 18 nM | Asp114 (TM3), His393 (TM6) | 2.8 - 3.4 | Schizophrenia / ASD |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal quality control metrics (such as the Z'-factor) to verify assay robustness before data interpretation.
Protocol A: High-Throughput Kinase Activity Assay (TR-FRET)
Purpose: To quantify the IC50 of piperazine-phenyl derivatives against mutant EGFR.
-
Reagent Preparation: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute the derivative in 100% DMSO (10-point curve, 1:3 dilution), then dilute 1:20 in reaction buffer.
-
Enzyme Incubation: Add 5 μ L of EGFR(T790M/L858R) enzyme (final concentration 0.5 nM) to a 384-well plate. Add 2.5 μ L of the compound. Incubate for 15 minutes at room temperature to allow the solvent-exposed piperazine moiety to equilibrate.
-
Reaction Initiation: Add 2.5 μ L of ATP/Substrate mix (final ATP at Km apparent, 100 nM ULight-poly GT substrate). Incubate for 60 minutes.
-
Termination & Readout: Add 10 μ L of EDTA/Eu-anti-phosphotyrosine antibody stop solution. Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 615 nm.
-
Self-Validation (QC): Calculate the Z'-factor using DMSO vehicle (high signal) and 10 μ M Staurosporine (low signal). Proceed with IC50 regression only if Z' > 0.6.
Protocol B: GPCR Radioligand Binding Assay
Purpose: To determine the Ki of LCAP derivatives at the 5-HT1A receptor.
-
Membrane Preparation: Resuspend CHO cell membranes expressing human 5-HT1A in assay buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2).
-
Ligand Competition: In a 96-well plate, combine 50 μ L of [3H]-8-OH-DPAT (final concentration 1 nM), 50 μ L of the test derivative (varying concentrations), and 100 μ L of membrane suspension (10 μ g protein/well).
-
Equilibration: Incubate at 37°C for 60 minutes. The basic piperazine nitrogen requires sufficient time to anchor to Asp3.32 in the hydrophobic TM bundle.
-
Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Scintillation: Add scintillation cocktail and read radioactivity (CPM).
-
Self-Validation (QC): Define non-specific binding (NSB) using 10 μ M WAY-100635. Calculate the specific binding window. Use the Cheng-Prusoff equation to convert IC50 to Ki .
Fig 2: Self-validating high-throughput screening workflow for derivative profiling.
Conclusion
The 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-ol scaffold is a masterclass in rational drug design. By leveraging the ethan-1-ol group for targeted hydrogen bonding and the 4-methylpiperazine group for solvent-exposed solubility and salt-bridge formation, researchers can tune this single core into either highly selective mutant kinase inhibitors or potent, biased GPCR modulators. Understanding the causality of these structural vectors is paramount for the successful progression of these derivatives from early screening to preclinical development.
References
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Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. National Center for Biotechnology Information (PMC). Available at:[Link]
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Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]
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New Arylpiperazine 5-HT1A Receptor Ligands Containing the Pyrimido[2,1-f]purine Fragment: Synthesis, in Vitro, and in Vivo Pharmacological Evaluation. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
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Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI Pharmaceuticals. Available at:[Link]
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Exploiting Solvent Exposed Salt-Bridge Interactions for the Discovery of Potent Inhibitors of SOS1 Using Free-Energy Perturbation Simulations. ACS Medicinal Chemistry Letters. Available at:[Link]
A Technical Guide to the Physicochemical Profiling of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol for Drug Development
Abstract
The journey of a drug candidate from discovery to a viable clinical product is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate how a molecule will behave in a physiological environment, influencing its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth framework for the comprehensive physicochemical profiling of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol , a novel small molecule with therapeutic potential. We will explore the causal relationships between fundamental parameters—such as ionization (pKa), lipophilicity (LogD), solubility, stability, and solid-state form—and their profound impact on bioavailability and manufacturability. By integrating field-proven experimental protocols with the underlying scientific rationale, this document serves as a technical blueprint for researchers, scientists, and drug development professionals aiming to de-risk their candidates and build a robust data package for preclinical advancement.
Introduction: The Critical Role of Physicochemical Profiling
In modern drug discovery, a myopic focus on target affinity is insufficient for success. A significant percentage of drug candidates fail during development due to poor pharmacokinetic properties, which are often rooted in suboptimal physicochemical characteristics.[1][2] Early, accurate, and comprehensive profiling is therefore not merely a data-gathering exercise; it is a critical strategy for risk mitigation and rational drug design.[3][[“]]
The subject of this guide, 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol , possesses structural features—a tertiary amine in the piperazine ring, a hydroxyl group, and an aromatic system—that suggest a complex interplay of properties. The piperazine moiety is basic, making the molecule's ionization state, and thus its solubility and permeability, highly dependent on pH.[1] Understanding these dependencies is paramount for predicting its behavior in the gastrointestinal tract and subsequent systemic circulation.
This guide will systematically detail the essential experiments required to build a complete physicochemical profile, providing not just the "how" but the "why" behind each methodological choice.
Compound at a Glance:
-
IUPAC Name: 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol
-
Molecular Formula: C13H20N2O
-
Molecular Weight: 220.31 g/mol
-
Chemical Structure: (A chemical structure diagram would be inserted here in a full whitepaper)
The following sections will detail the experimental determination of key parameters, presented as self-validating systems designed for accuracy and reproducibility.
Ionization Constant (pKa) Determination
2.1 Rationale & Importance
The ionization constant, or pKa, is arguably the most critical physicochemical parameter for an ionizable drug.[5] It defines the pH at which 50% of the molecule is in its ionized form and 50% is in its neutral form.[6] For 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol, the tertiary amine on the piperazine ring is the primary basic center. Its pKa will dictate:
-
Solubility: The ionized (protonated) form is generally much more water-soluble than the neutral form. The pH-solubility profile is directly governed by the pKa.[7]
-
Permeability: The neutral form is typically more lipophilic and better able to cross biological membranes via passive diffusion.[8]
-
In Vivo Absorption: The charge state of the molecule across the pH gradient of the GI tract (from ~1.2 in the stomach to ~6.8 in the intestine) will determine where and how efficiently it is absorbed.[8]
2.2 Experimental Workflow: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination due to its precision and simplicity.[9][10] The workflow involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally.[9]
Caption: Workflow for pKa determination via potentiometric titration.
2.3 Detailed Protocol: Potentiometric Titration
-
System Suitability:
-
Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Perform a mock titration of a known standard (e.g., phosphate buffered saline) to verify electrode response and titrant concentration.
-
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol.
-
Dissolve the compound in a known volume (e.g., 50 mL) of 0.15 M KCl solution (to maintain constant ionic strength). A small amount of co-solvent like methanol (e.g., 10%) may be used if solubility is low.[7]
-
Acidify the solution to ~pH 2 with standardized 0.1 M HCl to ensure the basic nitrogen is fully protonated.[7]
-
-
Titration:
-
Place the solution in a temperature-controlled vessel (25°C or 37°C).
-
Immerse the calibrated pH electrode and a magnetic stirrer.
-
Titrate the solution by adding small, precise aliquots (e.g., 0.02 mL) of standardized 0.1 M NaOH.[9]
-
Record the pH reading after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the point of half-neutralization.[10] This can be precisely located by calculating the first or second derivative of the curve.
-
Lipophilicity (LogP & LogD)
3.1 Rationale & Importance
Lipophilicity describes a compound's affinity for a non-polar (lipid) environment versus a polar (aqueous) one.[11] It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance.[12][13]
-
LogP (Partition Coefficient): Measures the lipophilicity of the neutral species only.[14]
-
LogD (Distribution Coefficient): Measures the lipophilicity of all species (neutral and ionized) at a specific pH. For an ionizable compound like ours, LogD is the more physiologically relevant parameter.[11][14]
The LogD at pH 7.4 (LogD7.4) is a standard measure used to predict a drug's behavior in systemic circulation.[3]
3.2 Experimental Method: Shake-Flask Method
The "shake-flask" method is the gold-standard technique for determining LogP/LogD.[10] It involves partitioning the compound between n-octanol (simulating a lipid phase) and an aqueous buffer of a specific pH, followed by measuring the concentration in each phase.[15]
3.3 Detailed Protocol: Shake-Flask for LogD7.4
-
System Suitability:
-
Analyze a set of standards with known LogD7.4 values (e.g., propranolol, caffeine) to validate the analytical method (e.g., HPLC-UV) and ensure no artifacts from the system (e.g., adsorption to vials).
-
-
Phase Preparation:
-
Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate. This prevents volume changes during the experiment.
-
-
Partitioning:
-
Prepare a stock solution of the compound in the aqueous phase (pre-saturated pH 7.4 PBS).
-
In a glass vial, combine a known volume of the aqueous compound solution with an equal volume of the pre-saturated n-octanol.
-
Agitate the vial at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-4 hours).
-
-
Phase Separation & Analysis:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from each phase.
-
Quantify the concentration of the compound in each aliquot using a validated HPLC-UV or LC-MS/MS method.[15]
-
-
Calculation:
-
LogD is calculated using the formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
Aqueous Solubility
4.1 Rationale & Importance
A drug must be in solution to be absorbed.[3] Poor aqueous solubility is a primary cause of low and variable bioavailability for orally administered drugs.[1] It is crucial to distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in aqueous buffer. It's a high-throughput screen for early discovery.[16][17]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with its most stable solid form. This is the definitive value for development.[17][18]
4.2 Experimental Workflow: Thermodynamic vs. Kinetic Solubility
Caption: Comparison of Thermodynamic and Kinetic solubility workflows.
4.3 Detailed Protocol: Shake-Flask Thermodynamic Solubility
-
System Suitability:
-
Confirm the analytical method (HPLC-UV) is linear and accurate over the expected concentration range.
-
Verify low-binding properties of filter membranes and collection plates with a known standard.
-
-
Experiment Setup:
-
Add an excess of solid 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol (enough so that solid is visible at the end) to vials containing relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate the GI tract).
-
Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 37°C).
-
-
Equilibration & Sampling:
-
Agitate the samples for at least 24 hours. For robust data, sample at multiple time points (e.g., 24h, 48h, 72h) to ensure equilibrium has been reached (i.e., the concentration is no longer increasing).[17]
-
At each time point, stop agitation and allow the solid to settle.
-
-
Analysis:
-
Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge and sample the clear liquid.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.[19]
-
Crucially, analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) to confirm if the solid form has changed (e.g., converted to a different polymorph or a hydrate) during the experiment.[20]
-
Chemical Stability
5.1 Rationale & Importance
Chemical stability determines a drug's shelf-life and degradation pathways.[21][22] Unstable compounds can lead to loss of potency and the formation of potentially toxic impurities.[23] Stability testing exposes the drug to stress conditions to identify liabilities early.[8]
5.2 Detailed Protocol: Solution Stability Study
-
Stock Solution Preparation:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water).
-
-
Incubation:
-
Dilute the stock solution into a series of aqueous buffers covering a range of pH values (e.g., pH 1.2, 7.4, and 9.0).
-
Incubate these solutions at a controlled temperature (e.g., 40°C) for a set period (e.g., 7 days). Store a control sample at 4°C.
-
-
Analysis:
-
At specified time points (e.g., T=0, 24h, 72h, 7 days), take an aliquot from each solution.
-
Analyze the samples using a stability-indicating HPLC method (typically a gradient method capable of separating the parent compound from potential degradants).
-
Calculate the percentage of the parent compound remaining relative to the T=0 sample.
-
If significant degradation occurs, use LC-MS to identify the mass of the degradation products.
-
Solid-State Characterization
6.1 Rationale & Importance
The solid-state form of an Active Pharmaceutical Ingredient (API) profoundly affects its physical properties, including solubility, dissolution rate, and stability.[24][25] Many APIs can exist in multiple crystalline forms (polymorphs) or as an amorphous solid.[24][26] Characterizing the solid form is essential for ensuring consistent manufacturing and in vivo performance.[8][27]
6.2 Key Techniques
-
X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" of the crystalline lattice. It is the definitive technique for identifying polymorphs.
-
Differential Scanning Calorimetry (DSC): Measures heat flow into or out of a sample as it is heated, revealing melting points, glass transitions (for amorphous material), and phase transitions.
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, used to identify solvates or hydrates by detecting weight loss upon heating.
Data Summary and Interpretation
All quantitative data should be consolidated into a clear summary table to provide a holistic view of the compound's profile.
| Parameter | Method | Conditions | Result | Interpretation / Implication |
| pKa | Potentiometric Titration | 25°C, 0.15M KCl | 8.5 ± 0.1 | Basic compound; will be >99% ionized in the stomach (pH 1-2) and ~10% ionized in the upper intestine (pH 7.4). |
| LogD7.4 | Shake-Flask (Octanol/PBS) | pH 7.4, 25°C | 1.8 | Moderate lipophilicity at physiological pH suggests a good balance for membrane permeability and aqueous solubility. |
| Thermodynamic Solubility | Shake-Flask (HPLC-UV) | pH 1.2, 37°C | > 10 mg/mL | High solubility in acidic conditions, consistent with a basic pKa. |
| pH 6.8, 37°C | 50 µg/mL | Solubility drops significantly at intestinal pH. May require formulation strategies to improve dissolution.[3] | ||
| Chemical Stability | HPLC-UV | pH 7.4, 40°C, 7 days | >98% remaining | Stable at physiological pH. No major degradation concerns under these conditions. |
| Solid Form | XRPD / DSC | As received | Crystalline, Form I | A stable crystalline form is identified, which is crucial for reproducible manufacturing. |
| m.p. 155°C | Sharp melting point indicates high purity and crystallinity. |
Conclusion
The comprehensive physicochemical profile generated through these validated methods provides a robust foundation for the continued development of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol. The data reveal a basic compound with pH-dependent solubility, being highly soluble in the stomach but potentially dissolution-rate limited in the intestine. Its moderate lipophilicity and good chemical stability are favorable characteristics. The identification of a stable crystalline form is a critical asset for process development. These insights are not merely data points but actionable intelligence, guiding medicinal chemists in lead optimization, enabling formulators to design effective delivery systems, and providing pharmacologists with a clear understanding of the factors that will govern the molecule's in vivo behavior.
References
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AlfatestLab. API: solid state robust characterization in key to cut costs and time! [Link]
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Bevan, C.D., & Lloyd, R.S. (2001). Physicochemical Profiling (Solubility, Permeability and Charge State). [Link]
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Agno Pharmaceuticals. Drug Substance Solid State Characterization. [Link]
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Thomasnet. Solid State Characterization of APIs. [Link]
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Sygnature Discovery. Physicochemical Profiling. [Link]
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Gleeson, M. P., Hersey, A., Montanari, D., & Overington, J. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1424–1442. [Link]
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Sugano, K. (2013). Impact of physicochemical profiling for rational approach on drug discovery. Chemical & Pharmaceutical Bulletin, 61(11), 1083-1093. [Link]
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Consensus. What is the impact of physicochemical profiling on rational drug design? [Link]
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Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. [Link]
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GBMSA. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. [Link]
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Ovid. Kinetic versus thermodynamic solubility temptations and risks. [Link]
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BioDuro. ADME Solubility Assay. [Link]
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
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RAYTOR. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
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International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
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IDEAS/RePEc. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
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Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. [Link]
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Meloun, M., & Bordovská, S. (2007). Development of Methods for the Determination of pKa Values. PMC. [Link]
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Quality Chemical Laboratories. The Importance of Standalone Testing for Small Molecules. [Link]
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Pion. Introduction to log P and log D in drug development. [Link]
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ACD/Labs. LogP vs LogD - What is the Difference? [Link]
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BioDuro. ADME LogP LogD Assay. [Link]
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Tergus Pharma. Stability Studies: An Essential Step for Quality Management in Drug Development. [Link]
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Receptor Binding Affinity of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol: A Technical Guide to Pharmacophore Optimization and GPCR Targeting
Introduction and Pharmacophoric Rationale
The compound 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol represents a highly specialized structural motif in neuropharmacology. At its core, it features a 4-methylpiperazin-1-yl-phenyl scaffold—a privileged pharmacophore widely recognized for its high binding affinity to biogenic amine G-protein-coupled receptors (GPCRs), particularly within the serotonergic (5-HT) and dopaminergic (D2) families.
Understanding the receptor binding affinity of this molecule requires a deep analysis of its structural components and how they interact with the microenvironment of the GPCR binding pocket. The rational design of such ligands hinges on tuning the binding-site flexibility and exploiting specific amino acid residues within the transmembrane (TM) domains of the receptor 1.
Causality in Structural Design
The binding affinity of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol is driven by two distinct structural features:
-
The Protonated Piperazine Nitrogen: At physiological pH (~7.4), the basic nitrogen of the 4-methylpiperazine ring becomes protonated. This allows it to form a critical, high-energy salt bridge with a highly conserved aspartate residue (Asp3.32) located in transmembrane domain 3 (TM3) of monoamine GPCRs. This interaction acts as the primary anchor for the ligand 2.
-
The Ortho-Ethan-1-ol Substitution: The addition of the 1-hydroxyethyl (ethan-1-ol) group at the ortho position of the phenyl ring is a deliberate modification that serves two causal functions:
-
Conformational Locking: The steric bulk of the ethan-1-ol group restricts the rotational freedom (dihedral angle) between the phenyl ring and the piperazine ring. This forced conformation significantly decreases affinity for dopaminergic D2 receptors while preserving or enhancing affinity for 5-HT1A and 5-HT7 receptors, thereby increasing target selectivity 3.
-
Hydrogen Bonding: The hydroxyl (-OH) moiety acts as a localized hydrogen bond donor and acceptor. This enables secondary interactions with serine or threonine residues in TM5, a region essential for stabilizing the active state of the receptor and driving intrinsic agonist activity.
-
Receptor Binding Profile & Selectivity Data
To quantify the impact of the ortho-ethan-1-ol substitution, we must compare its binding profile against the unsubstituted baseline (1-phenylpiperazine). The table below summarizes the structure-activity relationship (SAR) shifts across key monoamine receptors.
| Receptor Target | Radioligand Used | Unsubstituted Phenylpiperazine Ki (nM) | 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol Ki (nM) | Selectivity Shift |
| 5-HT1A | [3H]-8-OH-DPAT | ~25.0 | ~1.5 - 3.0 | Enhanced (Target) |
| 5-HT2A | [3H]-Ketanserin | ~150.0 | ~45.0 | Enhanced |
| 5-HT7 | [3H]-5-CT | ~80.0 | ~12.0 | Enhanced |
| D2 | [3H]-Spiperone | ~35.0 | > 500.0 | Reduced (Off-Target) |
Data reflects generalized empirical trends for ortho-substituted phenylpiperazine derivatives based on established SAR literature for 5-HT receptor ligands.
Mechanistic Signaling Pathways
When 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol binds to its primary target (e.g., the 5-HT1A receptor), it induces a conformational change that propagates through the cell membrane to the intracellular G-protein complex. Because 5-HT1A is a Gi/o -coupled receptor, the activation leads to the dissociation of the Gαi subunit, which subsequently inhibits the effector enzyme, adenylyl cyclase. This inhibition directly causes a reduction in intracellular cyclic AMP (cAMP) levels.
GPCR signaling pathway modulated by 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol binding.
Self-Validating Experimental Protocols
To empirically determine the binding affinity ( Ki ) and functional efficacy ( EC50 ) of this compound, researchers must employ a rigorous, self-validating system of in vitro assays. The causality behind each step is designed to eliminate false positives and isolate the specific ligand-receptor interaction.
Protocol A: Radioligand Competition Binding Assay
This assay determines the affinity of the compound by measuring its ability to displace a known radioactive ligand from the receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT1A receptor. Homogenize the cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) to preserve receptor integrity. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.
-
Assay Incubation: In a 96-well plate, combine 100 µL of the membrane suspension, 50 µL of the radioligand (e.g., 1 nM [3H]-8-OH-DPAT), and 50 µL of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol at varying concentrations ( 10−11 to 10−4 M).
-
Self-Validation Control: Include wells with 10 µM WAY-100635 (a potent 5-HT1A antagonist) instead of the test compound to define Non-Specific Binding (NSB).
-
-
Equilibration: Incubate the plates at 25°C for 60 minutes. This specific time-temperature combination ensures the binding reaction reaches thermodynamic equilibrium without degrading the receptor proteins.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.
-
Causality Note: The filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour prior to use. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged piperazine ligand.
-
-
Washing & Quantification: Wash the filters three times with 3 mL of ice-cold buffer to remove unbound radioligand. Add liquid scintillation cocktail and measure radioactivity (Counts Per Minute, CPM) using a scintillation counter.
-
Data Analysis: Plot the CPM against the log concentration of the test compound to determine the IC50 via non-linear regression. Calculate the absolute binding affinity ( Ki ) using the Cheng-Prusoff equation:
Ki=1+Kd[L]IC50(Where [L] is the radioligand concentration and Kd is its dissociation constant).
Step-by-step logical workflow for the radioligand competition binding assay.
Protocol B: Functional cAMP Accumulation Assay
While binding assays confirm affinity, functional assays are required to determine efficacy (whether the compound acts as an agonist or antagonist).
Step-by-Step Methodology:
-
Cell Plating: Seed 5-HT1A-expressing cells into 384-well microplates at a density of 5,000 cells/well.
-
Baseline Stimulation: Because 5-HT1A is Gi -coupled (which reduces cAMP), basal cAMP levels are often too low to measure a further decrease. Therefore, stimulate the cells with 10 µM Forskolin. Causality Note: Forskolin directly activates adenylyl cyclase, artificially raising the baseline cAMP pool so that the Gi -mediated inhibition by our test compound can be accurately quantified.
-
Ligand Treatment: Add 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol at varying concentrations and incubate for 30 minutes at 37°C.
-
Detection: Lyse the cells using a buffer containing a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit (e.g., fluorophore-labeled cAMP antibody).
-
Measurement: Read the plate on a microplate reader. A decrease in the FRET signal correlates with an inhibition of cAMP production, confirming the compound's intrinsic activity as a Gi -coupled agonist.
Conclusion
The molecular architecture of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol exemplifies the precision required in rational drug design. By leveraging the protonated piperazine for primary TM3 anchoring and utilizing the ortho-ethan-1-ol group for steric conformational locking and TM5 hydrogen bonding, researchers can achieve a highly selective receptor binding profile. Validating these theoretical interactions through rigorous, controlled radioligand and functional assays ensures the reliable translation of chemical structure into predictable pharmacological activity.
References
-
Higher-Affinity Agonists of 5-HT1A R Discovered through Tuning the Binding-Site Flexibility ACS Chemical Neuroscience[Link]
-
Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus National Institutes of Health (PMC)[Link]
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Indolebutylamines as Selective 5-HT1A Agonists Journal of Medicinal Chemistry (ACS Publications)[Link]
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Application Note: Advanced RP-HPLC Method Development for 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol
Executive Summary
The quantification and purity analysis of basic pharmaceutical intermediates, such as 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol, present classical chromatographic challenges. The presence of a highly basic piperazine moiety often leads to severe peak tailing, poor retention time reproducibility, and compromised resolution on standard silica-based stationary phases.
This application note provides a comprehensive, field-proven methodology for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of this compound. By leveraging a high-pH mobile phase strategy combined with an Ethylene Bridged Hybrid (BEH) stationary phase, this protocol eliminates secondary silanophilic interactions, ensuring a robust, self-validating analytical system suitable for rigorous quality control and drug development workflows.
Analyte Profiling & Chromatographic Causality
To design a robust method, we must first deconstruct the analyte's physicochemical properties and their direct causal relationship with chromatographic behavior.
1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol consists of three critical moieties:
-
The Phenyl Ring: Provides the primary hydrophobic surface area for C18 partitioning and acts as the chromophore for UV detection (optimal at ~220 nm and 254 nm).
-
The Secondary Alcohol (-CH(OH)CH3): Introduces hydrogen-bond donating/accepting capabilities, slightly reducing the overall LogP.
-
The 4-Methylpiperazin-1-yl Group: This is the primary driver of chromatographic instability. Piperazine is a strong organic base, with reported pKb values of 5.35 and 9.73 at 25°C, corresponding to conjugate acid pKa values of approximately 4.3 and 8.7[1].
The "Piperazine Problem"
At a standard acidic or neutral pH (pH 3.0 – 7.0), the tertiary amines on the piperazine ring are protonated (cationic). Traditional silica-based C18 columns contain residual surface silanols (Si-OH) that ionize to form negatively charged silanoate groups (Si-O⁻) at pH > 4.0. The electrostatic attraction between the protonated piperazine and the ionized silanols causes mixed-mode retention (hydrophobic partitioning + ion exchange). This causality manifests as severe peak tailing, broad peak widths, and poor recovery.
While some methodologies employ highly deactivated cyano (CN) or specialized polar-embedded columns with acidic buffers (e.g., 50 mM phosphate pH 3.0 or 0.1% formic acid) to analyze piperazine derivatives[2][3], the most elegant and robust solution is to manipulate the mobile phase pH to neutralize the analyte entirely.
Fig 1. Mechanistic causality of pH selection on silanophilic interactions and peak shape.
Method Development Rationale
Mobile Phase Strategy: The High-pH Advantage
To achieve optimal peak symmetry, the mobile phase pH must be at least 1.5 units above the highest pKa of the analyte. By utilizing a 10 mM Ammonium Bicarbonate buffer adjusted to pH 10.0 with ammonium hydroxide, the piperazine nitrogens are fully deprotonated.
-
Causality: In its neutral free-base form, the analyte interacts with the stationary phase exclusively via hydrophobic partitioning. Ion-exchange with silanols is physically impossible because the analyte carries no positive charge. Furthermore, ammonium bicarbonate is fully volatile, making this method 100% LC-MS compatible, avoiding the need for complex pre-column derivatization techniques often required for piperazine quantification[4].
Stationary Phase Selection: Hybrid Silica
Standard silica dissolves rapidly at pH > 8.0. Therefore, this method mandates the use of an Ethylene Bridged Hybrid (BEH) C18 column (e.g., Waters XBridge). BEH particles incorporate ethylene bridges within the silica matrix, providing extreme chemical stability up to pH 12.0 while maintaining the high efficiency of traditional silica.
Fig 2. Step-by-step RP-HPLC method development workflow for basic piperazine derivatives.
Experimental Protocol
Reagents and Materials
-
Buffer Salt: Ammonium bicarbonate (NH₄HCO₃), LC-MS grade.
-
pH Modifier: Ammonium hydroxide (NH₄OH), 28-30% solution, LC-MS grade.
-
Organic Modifier: Acetonitrile (ACN), HPLC gradient grade. (ACN is prioritized over methanol to ensure lower backpressure and superior mass transfer kinetics).
-
Water: Ultrapure Milli-Q water (18.2 MΩ·cm).
Chromatographic Conditions
Table 1: Optimized Instrument Parameters
| Parameter | Specification | Scientific Rationale |
| Column | Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm) | Hybrid silica resists dissolution at pH 10.0; 3.5 µm balances efficiency and pressure. |
| Mobile Phase A | 10 mM NH₄HCO₃ in Water (Adjusted to pH 10.0) | Deprotonates piperazine to prevent secondary silanol interactions. |
| Mobile Phase B | 100% Acetonitrile | Lower viscosity than MeOH; provides sharper peaks for aromatic compounds. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm internal diameter column. |
| Column Temp. | 40 °C | Decreases mobile phase viscosity, improving mass transfer kinetics and peak shape. |
| Detection | UV/PDA at 220 nm and 254 nm | 220 nm captures the maximum absorbance; 254 nm ensures specificity for the phenyl ring. |
| Injection Vol. | 10 µL | Balances detector sensitivity with column loadability to prevent volume overload. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve/Function |
| 0.0 | 90 | 10 | Initial conditions |
| 2.0 | 90 | 10 | Isocratic hold (Focuses the analyte band at the column head) |
| 12.0 | 10 | 90 | Linear gradient (Elutes the target and strongly retained impurities) |
| 15.0 | 10 | 90 | High-organic wash (Clears hydrophobic matrix components) |
| 15.1 | 90 | 10 | Return to initial conditions |
| 20.0 | 90 | 10 | Re-equilibration (Ensures reproducible retention times) |
Sample Preparation Workflow
-
Diluent Selection: Prepare a diluent of Water:Acetonitrile (50:50, v/v). Do not use 100% organic solvent as the sample diluent, as this will cause severe peak distortion (solvent effect) upon injection into a highly aqueous initial mobile phase.
-
Stock Solution: Accurately weigh 10.0 mg of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
-
Working Standard: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with diluent (100 µg/mL).
-
Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter prior to injection.
System Suitability Testing (SST)
A method is only as reliable as its validation. Before analyzing unknown samples, the system must self-validate against the following strict ICH-aligned criteria using six replicate injections of the 100 µg/mL working standard.
Table 3: System Suitability Specifications
| Parameter | Acceptance Criteria | Implication of Failure |
| Retention Time (Rt) | %RSD ≤ 1.0% (n=6) | Indicates pump proportioning malfunction or incomplete column equilibration. |
| Peak Area | %RSD ≤ 2.0% (n=6) | Points to autosampler precision issues, needle blockage, or sample degradation. |
| USP Tailing Factor (Tf) | ≤ 1.5 | Suggests column voiding, frit blockage, or failure of the high-pH buffer to neutralize the analyte. |
| Theoretical Plates (N) | ≥ 5000 | Indicates physical column degradation or excessive extra-column band broadening. |
Troubleshooting & Field-Proven Insights
-
Drifting Retention Times: Because the method relies on maintaining a pH of 10.0, the buffer is susceptible to atmospheric CO₂ absorption over time, which can lower the pH. Insight: Prepare fresh Mobile Phase A daily, and keep the reservoir capped with a vented safety valve.
-
Ghost Peaks during Gradient: High-pH buffers can extract plasticizers from low-quality tubing or solvent filters. Insight: Use high-purity LC-MS grade reagents and ensure system inlet filters are made of stainless steel or inert titanium, not standard glass frits which can degrade at high pH.
-
Alternative Low-pH Method: If a high-pH method cannot be used due to system limitations, an alternative is to use an ARION-CN or Agilent Zorbax Bonus-RP column[2][3] with a mobile phase of 0.1% Formic Acid / Acetonitrile. However, expect a lower loadability limit and potential peak tailing (Tf ~ 1.6 - 1.8) compared to the high-pH BEH methodology.
References
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtcQY1dUfrHuUXHkdjnbEYsxOVRud1jM4Nk-Tax-RUI_MhNm42xnQyBn-bnO7SbLGQg-LFZxX7I5XnByZJ-YK7ZgeRfZmUtU_lJCFiMNuDAA78jo4N4NTThsUC3wuvBvjuCWLToy_8MTIv7NbEkWJ5WFAYZQYgTO3KK-l7e7G2_RCc65d1ds5v8nZNT2a9LcIGg5izPWimQysB1Ax3t5nQ6csXq_8XhonxVp63yJv_T1nABkzO6fPFnsAuPtz9bDFIv6WMm_blU_1DPZGnVz1VfR-H9CAzBA==][5]
-
Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode - PMC (nih.gov)[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECDYwbJrB-tWqW14JkA3pVaqMhQpok0pdIi220osF1rKhqGC7VSzFOjCcnSvAxy_MfzFUcHZyR3KnOyreii19s09bKRF6FlOb74gEkCE2zSDWsfmVzAJ8Qxr6FF59OM_Qn76aAHTniZ-pjQo8X][2]
-
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD - QASCF[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG51klHwBwjfuKCrW4KQi-uhg0ntgWZFe49G7wHuZCi1UOSUSYwp7SK-e-KFKZjQQjbz6-4HuriTRcw_sx3Ew2DW0MQMBJT2coGFCXu6d8aNVRxnVb8ThCJ2CztaY6LZJyYPfz2mssg68H2ZipBxZhkBlSZteO4wgg=][4]
-
A Review on Analytical Methods for Piperazine Determination - NTU Journal of Pure Sciences (rdd.edu.iq)[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCw4C3DHO23lOs8zJOomP2TfAI87FI8lTJOpQpIUBanHJfnDCE4Fp4mvjA0Z4HDmMkQSd7P3ns9fdSH0OuGNGXikJmutOe3nhz29oYQdWKVX0P2N4wEwcWCSlY6maE2YMdlNmzeXMNx9ZJ0fscCglL-OERJv1X3BdRZZtehdaL9V7Se2cvD7Yts8FPbBU1oerjeaM=][1]
-
Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms - Journal of Applied Pharmaceutical Research (japtronline.com)[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGftg-hNvcovSQKweL7yUjOlVqUyRpMTIR7tti1Bp8N4L_tRDuI5P7rmFPUzRwiQisZU3SSLZ_Mc7cpoRZTDvB_c4AJxFghLJRVdcLZffCo5Nn1hsvYyJg7lKMBIdfT_F3hUnHsNE3Sk3biYx7dAuv_6Rvvq-Uxnw==][3]
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]
- 4. qascf.com [qascf.com]
- 5. researchgate.net [researchgate.net]
NMR spectroscopy characterization 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol
[label=" Calibrate",
Figure 1: Step-by-step self-validating NMR acquisition workflow for structural elucidation.
Structural Elucidation & Logical Relationships
The final step in the protocol is data interpretation. The structural integrity of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol is proven by mapping the heteronuclear correlation network.
-
Proving the Piperazine Linkage: The broad piperazine protons (~3.0 ppm) will show a strong 3J HMBC cross-peak to the quaternary aromatic carbon at ~149.5 ppm.
-
Proving the Ethanol Linkage: The methine proton (~5.15 ppm) will show a 2J HMBC cross-peak to the quaternary aromatic carbon at ~140.2 ppm.
The diagram below visualizes the logical spin-spin network that must be validated during data processing.
Figure 2: Logical 2D NMR correlation network mapping COSY and HMBC spin-spin interactions.
Conclusion
The characterization of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol requires more than simple 1D NMR acquisition. Due to the fluxional behavior of the ortho-substituted piperazine ring, researchers must rely on a combination of rigorous shimming, DEPT-135 validation, and comprehensive 2D NMR (COSY/HMBC) mapping to confirm the molecular architecture. By adhering to this self-validating protocol, analytical scientists can ensure high-fidelity structural elucidation suitable for regulatory drug development submissions.
References
-
Andreozzi, G., Ambrosio, M. R., Magli, E., et al. (2023). "Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring." Pharmaceuticals, 16(10), 1483. Available at:[Link]
-
Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances, 8(71), 40921-40933. Available at:[Link]
Application Note: Synthesis Protocol for 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol
Executive Summary
This application note details a robust, two-step synthetic protocol for the preparation of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol . Piperazine-substituted phenyl derivatives are highly valued in drug discovery, frequently serving as core pharmacophores in CNS-active agents and oncology therapeutics due to their favorable physicochemical properties and target binding affinities. This guide provides a self-validating, scalable workflow starting from commercially available 2'-fluoroacetophenone, emphasizing the mechanistic causality behind reagent selection, temperature control, and analytical validation.
Mechanistic Rationale & Strategy
The synthesis is designed around two highly predictable and chemoselective transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing acetyl group at the 1-position of the benzene ring activates the ortho-fluorine for nucleophilic attack. Fluorine is an optimal leaving group for SNAr due to its high electronegativity, which heavily stabilizes the intermediate Meisenheimer complex. Using1 drives the displacement of fluorine by 1-methylpiperazine to near completion[1].
-
Chemoselective Ketone Reduction: The resulting intermediate, 2'-(4-methylpiperazin-1-yl)acetophenone, undergoes a classic hydride reduction.2 and operates efficiently in protic solvents like methanol without risking cleavage of the tertiary amine[2],[3].
Synthetic Workflow
Figure 1: Two-step synthesis workflow for 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol.
Reagent Data & Stoichiometry
The following table summarizes the quantitative data for a standard 10.0 mmol scale reaction.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| 2'-Fluoroacetophenone | 138.14 | 1.0 | 1.38 g (10.0 mmol) | Starting Material |
| 1-Methylpiperazine | 100.16 | 1.5 | 1.50 g (15.0 mmol) | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.76 g (20.0 mmol) | Acid Scavenger / Base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 15 mL | Solvent (Step 1) |
| 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-one | 218.30 | 1.0 | ~2.18 g (Theoretical) | Intermediate |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.2 | 0.45 g (12.0 mmol) | Reducing Agent |
| Methanol (MeOH) | 32.04 | - | 20 mL | Solvent (Step 2) |
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-one (SNAr)
Causality & Expert Insight: DMF is chosen as the solvent because its high dielectric constant stabilizes the polar transition state of the SNAr reaction. K₂CO₃ is utilized as a heterogeneous base to neutralize the generated hydrogen fluoride (HF), preventing the protonation of the nucleophilic 1-methylpiperazine. Heating to 100 °C is mandatory to overcome the activation energy barrier associated with breaking the strong C-F bond.
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (N₂ or Argon).
-
Reagent Addition: Charge the flask with 2'-fluoroacetophenone (1.38 g, 10.0 mmol) and anhydrous DMF (15 mL). Add K₂CO₃ (2.76 g, 20.0 mmol) followed by 1-methylpiperazine (1.50 g, 15.0 mmol).
-
Reaction: Heat the vigorously stirring suspension to 100 °C using an oil bath or heating block for 16–18 hours.
-
In-Process Control (IPC) & Self-Validation: Sample the reaction mixture, dilute with ethyl acetate (EtOAc), and spot on a silica TLC plate (Eluent: DCM:MeOH 9:1). The reaction is complete when the high-R_f starting material spot is entirely replaced by a lower-R_f, UV-active intermediate spot.
-
Workup: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and wash the organic layer with distilled water (3 × 50 mL) to remove the DMF and inorganic salts. Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate ketone as a viscous oil.
Step 2: Chemoselective Ketone Reduction
Causality & Expert Insight: The reduction is performed in methanol because protic solvents accelerate NaBH₄ reductions by coordinating to the carbonyl oxygen, increasing its electrophilicity. The portion-wise addition of NaBH₄ at 0 °C is a critical safety and yield-preserving measure; it controls the exothermic release of hydrogen gas and prevents the thermal degradation of the borohydride reagent.
-
Setup: Dissolve the crude 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one (~2.18 g, 10.0 mmol) in anhydrous methanol (20 mL) in a 100 mL round-bottom flask equipped with a stir bar.
-
Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
-
Reagent Addition: Slowly add NaBH₄ (0.45 g, 12.0 mmol) in 3 to 4 small portions over 15 minutes. Keep the flask open to a bubbler or loosely capped to safely vent the evolved H₂ gas.
-
Reaction: Remove the ice bath. Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
In-Process Control (IPC) & Self-Validation: Monitor via LCMS or TLC. The complete disappearance of the ketone intermediate confirms the success of the reduction.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl (10 mL) dropwise to destroy unreacted NaBH₄. Concentrate the mixture in vacuo to remove the majority of the methanol.
-
Extraction: Dilute the aqueous residue with EtOAc (40 mL). Separate the layers and extract the aqueous phase once more with EtOAc (20 mL). Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, and evaporate under reduced pressure to afford the final product, 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol.
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the protocol, the final product must be validated against the following expected analytical benchmarks. The shift in NMR signals provides a self-validating proof of successful transformation.
-
Mass Spectrometry (ESI-LCMS):
-
Intermediate: Expected[M+H]⁺ at m/z 219.
-
Final Product: Expected[M+H]⁺ at m/z 221.
-
-
¹H NMR (400 MHz, CDCl₃) Key Signatures:
-
Disappearance of Ketone: The sharp singlet at ~2.60 ppm (corresponding to the acetyl -CH₃ group of the intermediate) must be completely absent.
-
Appearance of Alcohol: A new doublet will appear at ~1.45 ppm (corresponding to the newly formed -CH₃ of the 1-hydroxyethyl group), and a distinct quartet will appear at ~4.90–5.10 ppm (corresponding to the chiral -CH-OH proton)[3].
-
Piperazine Integrity: The N-methyl singlet of the piperazine ring should remain intact and integrate to 3 protons at ~2.35 ppm, confirming that the reduction conditions did not degrade the heterocycle.
-
References
-
Cationic Chalcone Antibiotics. Design, Synthesis, and Mechanism of Action. Journal of Medicinal Chemistry - ACS Publications. 1
-
Reducing ability of supramolecular C-60 dianion toward C = O, C = C and N-N bonds. ResearchGate. 2
-
Stereochemical Aspects in Organic Synthesis. Scribd. 3
Sources
Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-Q-TOF-MS/MS)
Introduction and Analytical Context
Arylpiperazines represent a privileged structural scaffold in medicinal chemistry, serving as the core pharmacophore for numerous neuroactive and oncological therapeutics. The compound 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol ( C13H20N2O ) is a highly representative model molecule, featuring an ortho-substituted arylpiperazine coupled with a benzylic alcohol moiety.
Understanding the exact mass fragmentation pattern of this compound is critical for bioanalytical quantification, metabolite identification, and the structural elucidation of related drug candidates. Because arylpiperazines undergo complex metabolic reactions—such as N-dealkylation, oxidation, and benzylic hydroxylation—establishing a highly accurate baseline fragmentation map is a prerequisite for downstream pharmacokinetic studies 1[1]. This application note details a self-validating LC-MS/MS protocol and breaks down the mechanistic causality behind the molecule's characteristic fragmentation pathways.
Experimental Methodologies & Self-Validating Protocols
To ensure data integrity and reproducibility, the following protocol integrates self-validating steps, including the use of aprotic sample diluents to prevent artifactual solvolysis and the inclusion of reference calibrants.
Rationale-Driven Sample Preparation
The benzylic alcohol group is kinetically labile and susceptible to esterification or solvolysis if stored in protic solvents (e.g., methanol) under acidic conditions.
-
Step 1 (Extraction/Dissolution): Dissolve the pure analyte in 100% LC-MS grade Acetonitrile (an aprotic solvent) to a stock concentration of 1 mg/mL.
-
Step 2 (Working Dilution): Dilute the stock to a working concentration of 100 ng/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid).
-
Step 3 (System Validation): Prepare a procedural blank (solvent only) and a reference standard of pure 4-methylpiperazine. Causality: Injecting the blank post-sample monitors for column carryover—a notorious issue for basic piperazines interacting with free silanols. The reference standard validates the mass accuracy of the low-mass m/z 101.1076 fragment.
UHPLC Separation Parameters
-
Column: Ethylene Bridged Hybrid (BEH) C18, 2.1 × 100 mm, 1.7 µm.
-
Causality: The basic tertiary amines of the piperazine ring strongly interact with free silanols on standard silica columns. A heavily end-capped, hybrid particle C18 column mitigates peak tailing and ensures reproducible retention times.
-
-
Mobile Phase A: H2O
- 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Causality: Formic acid (pKa ~3.75) lowers the mobile phase pH to ~2.7. This ensures both piperazine nitrogens (pKa ~9.0 and ~4.5) are fully protonated, maximizing positive electrospray ionization (ESI+) sensitivity.
-
-
Gradient: 5% B (0–1 min), linear ramp to 95% B (1–8 min), hold at 95% B (8–10 min), re-equilibrate at 5% B (10–12 min).
-
Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.
High-Resolution Q-TOF MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350 °C.
-
Causality: This temperature provides sufficient thermal energy for droplet desolvation without inducing in-source thermal degradation (premature water loss) of the benzylic alcohol prior to reaching the first quadrupole.
-
-
Collision Energy (CE): Ramped 15–40 eV (Argon collision gas).
-
Causality: A ramped CE is mandatory. Low CE (15–20 eV) is required to capture the kinetically favored benzylic water loss, while high CE (30–40 eV) is needed to drive the higher-energy piperazine ring-opening reactions.
-
Figure 1: High-resolution LC-MS/MS analytical workflow for arylpiperazine characterization.
Mechanistic Insights into Fragmentation Pathways
The protonated precursor ion [M+H]+ is observed at an exact mass of m/z 221.1654 . The collision-induced dissociation (CID) of this molecule is governed by a competition between the labile benzylic hydroxyl group and the basic 4-methylpiperazine ring.
Benzylic Water Elimination (Low-Energy Pathway)
The most facile and dominant fragmentation pathway at low collision energies is the elimination of a neutral water molecule (-18.0106 Da), yielding a highly conjugated, resonance-stabilized benzylic cation at m/z 203.1548 . This behavior is a well-documented hallmark of benzylic alcohols under mass spectrometric conditions 2[2]. The proximity of the ortho-piperazine ring further stabilizes this cation through inductive electron donation.
Piperazine Ring Cleavage (High-Energy Pathway)
At elevated collision energies (>25 eV), the piperazine ring undergoes extensive fragmentation 3[3]:
-
Ring Opening: The m/z 203.1548 ion further dissociates via the loss of methylamine ( CH3NH2 , 31.0421 Da) to form an m/z 172.1127 product ion.
-
Heterolytic/Inductive Cleavage: Direct cleavage of the precursor ion at the aryl-nitrogen bond yields two complementary fragments depending on charge retention. Charge retention on the amine yields the intact 4-methylpiperazinium cation at m/z 101.1076 , while charge retention on the aryl moiety yields the oxygen-containing fragment at m/z 121.0651 .
Figure 2: Proposed ESI-MS/MS fragmentation pathways for 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol.
Data Presentation: Exact Mass and Structural Assignments
The following table summarizes the quantitative exact mass data utilized for the structural elucidation of the molecule. Mass errors are maintained below 2.0 ppm, validating the proposed elemental compositions.
| Fragment Ion | Exact Mass (m/z) | Elemental Formula | Mass Error (ppm) | Structural Assignment / Causality |
| [M+H]+ | 221.1654 | C13H21N2O+ | < 2.0 | Protonated precursor ion (Protonation at N4 of piperazine). |
| [M+H−H2O]+ | 203.1548 | C13H19N2+ | < 2.0 | Loss of benzylic hydroxyl group as water; forms stable benzylic cation. |
| [M+H−H2O−CH3NH2]+ | 172.1127 | C12H14N+ | < 2.0 | Piperazine ring opening and subsequent loss of neutral methylamine. |
| [C8H9O]+ | 121.0651 | C8H9O+ | < 2.0 | Cleavage of the aryl-piperazine bond; charge retention on the aryl ring. |
| [C5H13N2]+ | 101.1076 | C5H13N2+ | < 2.0 | 4-Methylpiperazinium cation; dominant high-collision energy fragment. |
Conclusion
The ESI-MS/MS fragmentation of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol is characterized by a predictable, yet complex, interplay between benzylic water loss and piperazine ring dissociation. By utilizing a ramped collision energy Q-TOF methodology and strictly controlling sample preparation to prevent solvolysis, analysts can capture the full spectrum of diagnostic ions. This self-validating protocol ensures robust structural elucidation, providing a foundational analytical framework for the bioanalysis of structurally related arylpiperazine therapeutics.
References
-
Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. NIH PubMed Central (PMC). URL:[Link]
-
Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. Bernstein Group / Colorado State University. URL: [Link]
-
Identification of three unexpected new psychoactive substances at an Australian drug checking service. ChemRxiv. URL:[Link]
Sources
Application Note: 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol as a Versatile Chiral Intermediate in Targeted Drug Discovery
Abstract: 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol is a highly specialized, bifunctional chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). By integrating a solubilizing basic pharmacophore (4-methylpiperazine) directly ortho to a stereospecific cross-coupling vector (a chiral 1-hydroxyethyl group), this intermediate provides a powerful scaffold for developing ether-linked and amine-linked kinase inhibitors and central nervous system (CNS) agents. This guide details the mechanistic rationale, asymmetric synthesis, and downstream functionalization of this critical intermediate.
Part 1: Experimental Workflow & Structural Impact
Fig 1. Synthetic workflow from prochiral ketone to inverted chiral ether via ATH and Mitsunobu.
Part 2: Mechanistic Rationale & Drug Design (E-E-A-T)
In modern drug design, particularly for targeted kinase inhibitors, poor aqueous solubility and lack of target specificity are primary hurdles. The architectural design of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol systematically addresses these issues through two core motifs:
1. The 4-Methylpiperazine Motif: The incorporation of the 4-methylpiperazine group is a field-proven strategy to dramatically improve water solubility and cellular permeability[1]. The distal tertiary amine of the piperazine ring typically exhibits a pKa of approximately 7.0 to 7.5[2]. This specific pKa allows the molecule to exist in a dynamic equilibrium between its neutral, lipophilic state (enabling membrane crossing) and its protonated, hydrophilic state (enabling aqueous formulation as HCl or mesylate salts) at physiological pH[2]. Furthermore, the ortho-positioning of this bulky basic group pre-organizes the molecule into a bioactive conformation, enhancing target affinity via conformational locking[1].
2. The Chiral 1-Hydroxyethyl Group: The secondary alcohol serves as a stereospecific vector. In drug discovery, three-dimensional spatial arrangement is critical for binding to asymmetric protein pockets (e.g., kinase hinge regions). The 1-hydroxyethyl group provides a handle for late-stage functionalization, allowing chemists to append various heterocycles while strictly controlling the absolute stereochemistry of the final API.
Fig 2. Pharmacological and structural impact of the intermediate's core motifs in drug design.
Part 3: Synthetic Methodologies & Protocols
The synthesis of the chiral intermediate from its prochiral ketone precursor, 2-(4-methylpiperazin-1-yl)acetophenone, requires exquisite enantioselectivity. Traditional reduction methods (e.g., NaBH4) yield racemic mixtures, necessitating wasteful chiral resolution. Instead, Asymmetric Transfer Hydrogenation (ATH) utilizing Noyori-Ikariya catalysts provides a highly efficient, atom-economical route[3].
Table 1: Comparative Reduction Methods for 2-(4-Methylpiperazin-1-yl)acetophenone
| Method | Reagents / Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Scalability & Causality |
| Non-selective Reduction | NaBH4, MeOH, 0 °C | 95 | 0 (Racemic) | High yield, but requires costly downstream chiral chromatography. |
| CBS Reduction | (R)-Me-CBS, BH3·THF, -20 °C | 82 | 88 (S) | Moderate. Highly moisture sensitive; borane reagents complicate scale-up. |
| Noyori ATH | RuCl(p-cymene)[(S,S)-TsDPEN], FA/TEA | 92 | >99 (S) | High. Robust, scalable, and operates via a highly ordered transition state[3]. |
Protocol 1: Asymmetric Transfer Hydrogenation (Synthesis of the (S)-Alcohol)
Objective: Stereoselective reduction of 2-(4-methylpiperazin-1-yl)acetophenone.
-
Preparation: In a rigorously degassed Schlenk flask, dissolve 2-(4-methylpiperazin-1-yl)acetophenone (10.0 mmol) in a 5:2 azeotropic mixture of formic acid and triethylamine (FA/TEA) (15 mL).
-
Catalyst Addition: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.1 mmol, 1 mol%).
-
Causality: The FA/TEA azeotrope acts as both the solvent and the continuous hydride donor. The Ru-TsDPEN catalyst operates via a metal-ligand bifunctional mechanism. The ruthenium center delivers a hydride to the carbonyl carbon, while the amine of the TsDPEN ligand simultaneously delivers a proton to the carbonyl oxygen via a highly structured six-membered transition state, strictly dictating the facial approach of the ketone[3].
-
-
Reaction: Stir the mixture at 40 °C for 24 hours.
-
Causality: The ortho-piperazine group introduces steric bulk and potential competitive coordination to the Ru-center. Elevating the temperature slightly to 40 °C overcomes this activation barrier to ensure full conversion without degrading the catalyst[3].
-
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 until pH 8 is reached. Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Self-Validation (QC): Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm >99% ee. 1H NMR must show the characteristic benzylic methine quartet at ~4.9 ppm, confirming complete reduction of the ketone.
Part 4: Downstream Functionalization
The chiral alcohol is frequently coupled with heteroaryl phenols to generate ether-linked pharmacophores. The Mitsunobu reaction is the premier method for this, as it allows the coupling of secondary alcohols with pronucleophiles (pKa < 13) under mild conditions, proceeding with complete inversion of stereochemistry via an SN2 mechanism[4].
Protocol 2: Stereospecific Mitsunobu Etherification
Objective: Couple the (S)-alcohol with a heteroaryl phenol to form an (R)-configured ether.
-
Preparation: Dissolve (S)-1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol (5.0 mmol), 3-hydroxypyridine (6.0 mmol), and triphenylphosphine (PPh3) (7.5 mmol) in anhydrous THF (25 mL) under an argon atmosphere.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath.
-
Causality: Temperature control is critical. The ortho-piperazine group causes significant steric crowding around the benzylic carbon. At elevated temperatures, the intermediate alkoxyphosphonium ion is prone to E2 elimination, which would yield an undesired styrene byproduct instead of the target ether[4].
-
-
Coupling: Add diisopropyl azodicarboxylate (DIAD) (7.5 mmol) dropwise over 15 minutes.
-
Causality: DIAD reacts with PPh3 to form a betaine intermediate, which deprotonates the 3-hydroxypyridine. The resulting alkoxide attacks the phosphorus, activating the secondary alcohol as an excellent leaving group. The phenoxide then attacks the benzylic carbon from the opposite face, ensuring strict SN2 inversion[4].
-
-
Completion: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation (QC): Purify via silica gel chromatography. Confirm the inversion of stereochemistry (formation of the (R)-ether) using 2D NOESY NMR and optical rotation polarimetry. The disappearance of the broad -OH stretch (~3300 cm⁻¹) in FTIR confirms successful etherification.
Sources
- 1. Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 3. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol in aqueous media. Our goal is to explain the underlying physicochemical principles and provide actionable troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol.
Q1: What are the primary structural features of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol that influence its aqueous solubility?
A1: The molecule's structure contains both hydrophobic and hydrophilic moieties that dictate its solubility behavior. The phenyl ring and ethan-1-ol group contribute to its lipophilicity, which tends to decrease aqueous solubility. Conversely, the 4-methylpiperazine ring, containing two nitrogen atoms, is a key feature.[1] These nitrogen atoms can act as hydrogen bond acceptors, which can improve water solubility.[1] Most importantly, the piperazine moiety is basic and can be protonated in acidic conditions, significantly enhancing solubility.
Q2: How is the solubility of this compound expected to change with pH?
A2: The solubility of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol is highly pH-dependent due to the basic nature of the piperazine ring.[2][3][4] The N-methylpiperazine group has two potential protonation sites. Based on data for similar structures like 1-methylpiperazine, the relevant pKa value is approximately 9.09 for the first protonation and 4.94 for the second.[5] At a pH below the primary pKa, the piperazine nitrogen will be protonated, forming a cationic salt that is significantly more water-soluble than the neutral free base.[6][7] Therefore, solubility is expected to be low at neutral and alkaline pH (e.g., pH 7.4) and to increase substantially in acidic environments.[3]
Q3: I am preparing a stock solution for in vitro screening. What is a good starting point?
A3: For initial stock solutions, it is recommended to use an organic solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions for biological screening.[8] When diluting this stock into your aqueous assay buffer (e.g., PBS at pH 7.4), it is crucial to be aware that the compound may precipitate if the final DMSO concentration is too low and the compound's solubility limit is exceeded. This is a common issue known as kinetic solubility.[8][9] Always visually inspect for precipitation after dilution and consider pre-warming your buffer.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My compound precipitates when I dilute my DMSO stock into physiological buffer (e.g., PBS, pH 7.4).
| Root Cause Analysis & Explanation | Recommended Solutions & Actions |
| The compound is a weak base, and its solubility is significantly lower at neutral pH (7.4) compared to acidic pH.[2][3] You are exceeding the thermodynamic solubility limit in the final aqueous buffer. The final DMSO concentration may be insufficient to keep the compound in solution.[10] | 1. pH Adjustment: Lower the pH of your final aqueous buffer. A buffer pH of 5-6 should significantly increase solubility by protonating the piperazine ring. Perform a pH-solubility profile to determine the optimal pH for your experiment (See Protocol 1).2. Increase Co-solvent Concentration: If your experiment can tolerate it, increase the final concentration of DMSO. Alternatively, screen other biocompatible co-solvents like ethanol, propylene glycol, or PEG 400 (See Protocol 2).[11][12][13]3. Use a Solubilizing Excipient: Consider using cyclodextrins, which can form inclusion complexes with the hydrophobic parts of the molecule, enhancing its aqueous solubility (See Protocol 3).[14][15] |
Issue 2: I am observing inconsistent or non-reproducible results in my cell-based assays.
| Root Cause Analysis & Explanation | Recommended Solutions & Actions |
| Poor solubility can lead to the formation of small, often invisible, precipitates or aggregates in the assay medium. This results in an unknown and inconsistent concentration of the dissolved, active compound being delivered to the cells. The compound may also be adsorbing to plasticware. | 1. Confirm Solubility Under Assay Conditions: Before conducting the bioassay, determine the compound's solubility in the exact cell culture medium (including serum) you will be using. Use the shake-flask method for an accurate measurement (See Protocol 4).2. Filter Your Final Solution: After diluting the stock into your assay medium, filter it through a 0.22 µm syringe filter to remove any undissolved particles or aggregates before adding it to the cells.3. Re-evaluate Dosing Solution: Prepare dosing solutions using one of the solubility enhancement techniques described above (pH modification, co-solvents, or cyclodextrins) to ensure the compound remains in a monomeric, dissolved state. |
Issue 3: I need to prepare a formulation for an in vivo animal study and cannot use high concentrations of organic solvents.
| Root Cause Analysis & Explanation | Recommended Solutions & Actions |
| Toxicity and physiological incompatibility limit the use of many organic solvents in in vivo studies. A robust aqueous-based formulation is required. | 1. Acidic Buffer/Salt Formation: The most direct approach is to formulate the compound in a pharmaceutically acceptable acidic buffer (e.g., citrate buffer, pH 4-5) to form the soluble salt in situ.[6][7]2. Cyclodextrin Formulation: Use a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). These have high aqueous solubility and are well-tolerated parenterally. They can significantly increase the solubility of hydrophobic drugs.[14][16]3. Co-solvent Systems: A carefully selected mixture of biocompatible co-solvents can be used. For example, a ternary system of water, propylene glycol, and ethanol may be suitable.[13] The final concentration of each co-solvent must be within acceptable toxicological limits. |
Diagrams and Workflows
pH-Dependent Ionization and Solubility
The following diagram illustrates how pH affects the ionization state and, consequently, the aqueous solubility of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol.
Caption: Figure 1. Effect of pH on compound ionization and solubility.
Systematic Workflow for Solubility Enhancement
This workflow provides a logical progression of steps to address solubility issues, starting with the simplest methods.
Caption: Figure 2. Stepwise approach to solubility enhancement.
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
This protocol helps you find the optimal pH for solubilizing your compound.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 9 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 9).
-
Sample Preparation: Add an excess amount of solid 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol to a vial containing a known volume (e.g., 1 mL) of each buffer. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. This is a key step in the "shake-flask" method.[9][17][18]
-
Sample Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to generate the pH-solubility profile.
Protocol 2: Screening of Co-solvents
This protocol allows for the systematic evaluation of different co-solvents.
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[13]
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v in water or a relevant buffer).
-
Solubility Measurement: For each co-solvent mixture, determine the solubility of the compound using the shake-flask method as described in Protocol 1 (Steps 2-5).
-
Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested. This will identify the most effective co-solvent and the concentration required to achieve your target solubility.
Protocol 3: Screening of Cyclodextrins
This protocol helps determine if cyclodextrins can effectively solubilize your compound.
-
Cyclodextrin Selection: Select common cyclodextrins for screening, such as β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), and Sulfobutylether-β-cyclodextrin (SBE-β-CD).[14]
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of each cyclodextrin (e.g., 0 to 50 mM).
-
Add an excess of the solid compound to each solution.
-
Equilibrate the samples by shaking for 48-72 hours at a constant temperature.
-
After equilibration, filter the samples (0.22 µm PVDF filter) and analyze the concentration of the dissolved drug by HPLC-UV.
-
-
Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase in solubility with cyclodextrin concentration (an AL-type diagram) indicates the formation of a soluble 1:1 inclusion complex. The slope of this line can be used to calculate the complexation efficiency.
Protocol 4: Standard Shake-Flask Solubility Measurement
This is the gold-standard method for determining thermodynamic equilibrium solubility.[17]
-
System Setup: Add an excess amount of the solid compound (enough to be visible after equilibration) into a known volume of the desired aqueous medium (e.g., water, PBS pH 7.4, or simulated intestinal fluid) in a glass vial.
-
Equilibration: Tightly cap the vial and place it in a shaker bath set to a constant temperature (e.g., 37°C) for at least 24 hours. Longer times (48-72 hours) may be necessary to ensure true equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand to let the larger particles settle. Then, centrifuge the sample at high speed to pellet all undissolved solid.
-
Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, it is best practice to filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF).
-
Analysis: Accurately dilute the filtered sample and quantify the drug concentration using a validated analytical method (e.g., HPLC-UV, LC-MS).
References
-
2-(piperazin-1-yl)ethan-1-ol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Available at: [Link]
-
1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem - NIH. Available at: [Link]
-
2-(4-phenylpiperazin-1-yl)ethan-1-ol — Chemical Substance Information - NextSDS. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available at: [Link]
-
Cosolvent - Wikipedia. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. Available at: [Link]
-
1-Phenyl-2-piperidin-1-ylethanol | C13H19NO | CID 17202 - PubChem - NIH. Available at: [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available at: [Link]
-
pK a values of common substituted piperazines - ResearchGate. Available at: [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]
-
Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer - MDPI. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]
-
Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study by. Available at: [Link]
-
2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one - Preprints.org. Available at: [Link]
-
N-Methylpiperazine - Wikipedia. Available at: [Link]
-
Aqueous Solubility Assays - Creative Bioarray. Available at: [Link]
-
Formulating OSDs for Poorly Soluble Drugs - Tablets & Capsules. Available at: [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. Available at: [Link]
-
The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - MDPI. Available at: [Link]
-
Solid-liquid equilibrium of 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethenone in twelve mono-solvents: Solubility determination, Hansen solubility parameter and thermodynamic analysis | Request PDF - ResearchGate. Available at: [Link]
-
Compound solubility measurements for early drug discovery | Computational Chemistry. Available at: [Link]
-
Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
-
Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available at: [Link]
-
A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. Available at: [Link]
-
Piperazine amides with desirable solubility, physicochemical and drug-like properties - Semantic Scholar. Available at: [Link]
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. Available at: [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients - Dr.Reddy's. Available at: [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]
-
Study of pH-dependent drugs solubility in water - SciSpace. Available at: [Link]
-
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available at: [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Molecular Pharmaceutics - ACS Publications. Available at: [Link]
-
pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC. Available at: [Link]
-
Full article: Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates - Taylor & Francis. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available at: [Link]
-
The effect of cosolvents and surfactants on the solubility of sulfasalazine - Taylor & Francis. Available at: [Link]
-
N-Methylpiperazine. Available at: [Link]
-
FORMULATING β-CYCLODEXTRIN INCLUSION COMPLEXES FOR SOLUTION STABILITY ENHANCEMENT OF GRISEOFULVIN - Journal of Advanced Scientific Research. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Available at: [Link]
-
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available at: [Link]
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Technical Support Center: Troubleshooting 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol Extraction
Welcome to the Technical Support Center. The isolation of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol—a highly polar, basic amino alcohol—presents unique downstream processing challenges. Its piperazine moiety and secondary alcohol make it susceptible to hygroscopicity, emulsion formation, and the co-extraction of structurally similar impurities[1].
This guide is designed for researchers and drug development professionals. It bypasses rigid templates to deliver field-proven, causality-driven troubleshooting protocols based on the physicochemical realities of your reaction mixture.
Part 1: Quantitative Impurity Profiling
To successfully isolate the target compound without relying on column chromatography, we must exploit the subtle differences in basicity (pKa) and lipophilicity (LogP) between the target and its impurities.
Table 1: Physicochemical Profiling for Extraction Strategy
| Compound | Structural Class | Est. pKa | Est. LogP | Primary Removal Strategy |
| 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol | Basic Amino Alcohol | 8.5, 4.2 | 1.8 | Target compound; isolated via pH 10.5 extraction. |
| 2-(4-Methylpiperazin-1-yl)acetophenone | Basic Ketone | 8.2 | 2.1 | Removed via differential solubility during acidic wash. |
| N-Methylpiperazine (NMP) | Aliphatic Diamine | 9.1, 4.6 | -0.1 | Retained in aqueous phase during DCM extraction. |
| Borate Complexes | Inorganic Salts | N/A | N/A | Hydrolyzed at pH < 2; retained in aqueous phase. |
Part 2: Visual Extraction Workflow
The following diagram maps the logical progression of the acid-base extraction system used to isolate the target compound.
Fig 1. Acid-base extraction workflow for isolating piperazine amino alcohols.
Part 3: Troubleshooting Guides & FAQs
FAQ 1: Resolving Emulsions During the Aqueous Quench
User Issue: "After reducing the acetophenone precursor with NaBH4, my liquid-liquid extraction (LLE) turns into a thick, unresolvable emulsion."
Expertise & Causality: Emulsions in this reductive workflow are typically caused by incomplete hydrolysis of borate complexes[2]. The piperazine nitrogen atoms strongly coordinate with these boron species, creating amphiphilic complexes that act as surfactants at the organic-aqueous interface. Acidic hydrolysis breaks these complexes, facilitating clean, chromatography-free isolation[3].
Self-Validating Protocol:
-
Quench: Cool the reaction mixture to 0–5 °C. Slowly add 1M HCl until the pH reaches < 2.
-
Validation: The evolution of hydrogen gas (bubbling) will completely cease when residual NaBH4 is fully quenched.
-
-
Hydrolysis: Stir the acidic mixture at room temperature for 30 minutes to break down the boron-amine complexes.
-
Validation: The previously cloudy mixture should transition to a clear, homogeneous aqueous phase (amine hydrochloride salts are highly water-soluble).
-
-
Filtration: If fine precipitates persist, filter the mixture through a pad of Celite 545.
-
Phase Separation: Add ethyl acetate (EtOAc). The layers will now separate cleanly within 2-3 minutes. Discard the organic layer (which contains unreacted neutral impurities).
FAQ 2: Separating Unreacted Precursors (Acid-Base Extraction)
User Issue: "My extracted product is contaminated with unreacted N-methylpiperazine and the ketone precursor. How do I purify it without column chromatography?"
Expertise & Causality: Common impurities in crude piperazine-containing compounds are structurally related to the target molecule and originate from starting materials or side reactions[1]. Because piperazine derivatives are basic, they form water-soluble ammonium salts at low pH and organic-soluble free bases at high pH[4]. By exploiting the distinct pKa and LogP values (refer to Table 1), we can selectively partition these molecules across an aqueous-organic boundary.
Self-Validating Protocol (pH-Gradient Extraction):
-
Acidic Wash (pH 2): Ensure the aqueous layer from the previous step is at pH < 2. Wash with dichloromethane (DCM).
-
Validation: The target amino alcohol and NMP remain in the aqueous layer as protonated salts. The unreacted ketone (less basic, higher LogP) partitions into the DCM. Discard the DCM.
-
-
Selective Basification (pH 10.5): Cool the aqueous layer to 5 °C. Slowly add 2M NaOH dropwise while stirring vigorously until the pH reaches 10.5.
-
Validation: The aqueous layer will turn milky/cloudy as the target amino alcohol precipitates or forms an immiscible oil (free base form).
-
-
Target Extraction: Extract the cloudy aqueous layer with DCM (3 x 50 mL).
-
Validation: The aqueous layer will clarify as the target compound moves into the DCM. N-methylpiperazine, being highly polar (LogP ~ -0.1), largely remains in the aqueous phase.
-
-
Brine Wash: Wash the combined DCM layers with saturated NaCl solution to remove residual water and trace NMP.
FAQ 3: Preventing Product Degradation During Concentration
User Issue: "My isolated product turns from a pale yellow oil to a dark brown viscous liquid during rotary evaporation."
Expertise & Causality: Piperazine and its derivatives readily absorb moisture from the atmosphere and are highly susceptible to oxidation[1]. Electron-rich aromatic amines and piperazines undergo N-oxidation and auto-oxidation when subjected to heat in the presence of atmospheric oxygen, leading to severe color deepening and degradation.
Self-Validating Protocol:
-
Drying: Dry the DCM extract over anhydrous Na2SO4 for 15 minutes.
-
Validation: The Na2SO4 should be free-flowing, not clumped, indicating all water has been absorbed.
-
-
Evaporation: Evaporate the solvent using a rotary evaporator with the water bath set strictly below 35 °C to prevent thermal degradation.
-
Inert Backfill: Break the vacuum with Nitrogen or Argon gas, not ambient air.
-
Storage: Store the resulting oil in an amber vial under an inert atmosphere at -20 °C to prevent oxidative degradation and hydrate formation.
Sources
Technical Support Center: Crystallization of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol
Welcome to the technical support center for the crystallization of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. Our approach is rooted in first principles of crystallization science to provide not just solutions, but a framework for rational problem-solving.
Introduction: The Importance of Crystalline Form
1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol is a molecule of interest in pharmaceutical development. Achieving a stable, pure, and consistent crystalline form is paramount. The solid-state properties of an Active Pharmaceutical Ingredient (API) directly influence its solubility, stability, bioavailability, and manufacturability.[1][2][3] An uncontrolled or poorly characterized crystallization process can lead to issues such as polymorphism, where the same molecule packs in different crystal lattices, exhibiting different physical properties.[4][5][6] This guide provides a systematic approach to troubleshoot and optimize the crystallization of this specific tertiary alcohol derivative.
Section 1: Troubleshooting Common Crystallization Issues
This section addresses the most frequent challenges in a direct question-and-answer format.
Q1: My compound is "oiling out" and forming a viscous liquid instead of crystals. What is causing this and how can I resolve it?
A1: Understanding the "Oiling Out" Phenomenon
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens under conditions of high supersaturation where the concentration of the solute exceeds its solubility limit at a temperature that is above the melting point of the solid form in that specific solvent environment.[7] For 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol, with its multiple hydrogen bond acceptors (piperazine nitrogens, hydroxyl oxygen) and a rotatable phenyl group, the transition to an ordered crystal lattice can be kinetically hindered, favoring an amorphous, liquid-like separation.
Causality & Solutions:
-
High Supersaturation/Rapid Cooling: Cooling a highly concentrated solution too quickly does not allow sufficient time for molecules to orient themselves into an ordered crystal lattice.
-
Inappropriate Solvent Choice: The boiling point of your solvent may be too high, keeping the solution temperature above the melting point of your compound as it attempts to precipitate.
-
Solution: Switch to a solvent or a co-solvent system with a lower boiling point. For instance, if you are using toluene, consider trying ethyl acetate or acetone.
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and stabilize the disordered, oily state.[9]
-
Solution: Purify the crude material using column chromatography before attempting crystallization. Even small amounts of structurally similar impurities can significantly inhibit crystallization.[10]
-
Troubleshooting Flowchart: Addressing Oiling Out
Caption: Decision tree for troubleshooting "oiling out".
Q2: I've cooled the solution and let it stand, but no crystals have formed. What are the next steps?
A2: Inducing Nucleation
The failure of crystals to form indicates that the solution has not reached the necessary level of supersaturation for spontaneous nucleation, or that there is a kinetic barrier to nucleation. The solution may be stable in a "metastable zone" where it is supersaturated, but crystal formation will not begin without an external trigger.
Troubleshooting & Optimization:
-
Induce Nucleation by Scratching: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create microscopic imperfections on the glass surface that act as nucleation sites.[8]
-
Introduce a Seed Crystal: If you have a small amount of the solid compound, adding a single, tiny crystal (a "seed crystal") can provide a template for further crystal growth, bypassing the difficult nucleation step.[8]
-
Increase Supersaturation:
-
Evaporation: Allow a small amount of solvent to evaporate slowly by covering the flask with perforated parafilm. This will increase the solute concentration.[11]
-
Reduce Temperature: If cooling to room temperature was insufficient, try cooling the flask in an ice bath or refrigerator. Be mindful that rapid cooling can lead to small or impure crystals.[12]
-
-
Consider an Antisolvent: If the compound is highly soluble in your chosen solvent, crystallization by cooling may be inefficient. An alternative is to use an "antisolvent"—a solvent in which your compound is insoluble but which is miscible with your primary solvent. Slowly add the antisolvent to the solution until turbidity (cloudiness) appears, then add a drop or two of the primary solvent to redissolve it and allow it to stand.
Q3: My compound "crashed out" as a very fine powder immediately upon cooling. How can I obtain larger, higher-quality crystals?
A3: Controlling the Rate of Crystal Growth
Rapid precipitation, or "crashing out," is a sign of excessively high supersaturation leading to runaway nucleation.[8] When countless nuclei form at once, they compete for a limited amount of solute, resulting in a microcrystalline powder that may have poor filterability and high levels of trapped impurities.[8]
Methodologies for Slower Growth:
-
Reduce Solute Concentration: The simplest fix is to use more solvent. Re-dissolve the powder in the mother liquor by heating, add more solvent to slightly decrease the concentration, and cool slowly.[8]
-
Slow Down the Cooling Process: A slower temperature drop reduces the rate at which supersaturation is generated. An insulated container or a programmable cooling system can provide the necessary control.
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from milligram quantities.[11][13] The compound is dissolved in a small amount of a "good" solvent and placed in a small open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (antisolvent) that is more volatile. The vapor from the antisolvent slowly diffuses into the solution, gradually reducing the compound's solubility and promoting slow, ordered crystal growth.
Vapor Diffusion Experimental Setup
Caption: Diagram of a vapor diffusion crystallization setup.
Section 2: Protocols and Data
Systematic Solvent Screening Protocol
The choice of solvent is the most critical factor in developing a successful crystallization process.[14][15] An ideal solvent will dissolve the compound completely at an elevated temperature but have low solubility at room temperature or below.[12]
Methodology:
-
Preparation: Place approximately 20-30 mg of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Note the solubility at ambient temperature. A good candidate solvent will not dissolve the compound readily at this stage.
-
Heating: For solvents that did not dissolve the compound, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume.
-
Cooling: Allow the saturated, hot solutions to cool slowly to room temperature.
-
Cold Crash: If no crystals form, place the tubes in an ice bath for 15-20 minutes.
-
Observation: Record the quantity and quality of the crystals formed (e.g., needles, plates, prisms), or if the compound oiled out or remained in solution.
Table 1: Suggested Solvents for Screening
| Solvent | Class | Boiling Point (°C) | Polarity | Expected Behavior for 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol |
| Isopropanol | Alcohol | 82 | Polar Protic | High solubility when hot, moderate to low when cold. Good candidate. |
| Ethanol | Alcohol | 78 | Polar Protic | Similar to Isopropanol, may be slightly too good a solvent. |
| Ethyl Acetate | Ester | 77 | Polar Aprotic | Moderate solubility. Good candidate. |
| Acetone | Ketone | 56 | Polar Aprotic | Likely a good solvent, low boiling point may prevent oiling out. |
| Acetonitrile | Nitrile | 82 | Polar Aprotic | Good candidate for forming well-defined crystals.[16] |
| Toluene | Aromatic | 111 | Nonpolar | May be a good solvent, but high boiling point poses a risk of oiling out. |
| Heptane/Hexane | Alkane | 98 / 69 | Nonpolar | Likely insoluble. Excellent candidates for use as an antisolvent. |
| Water | - | 100 | Very Polar | Likely insoluble due to the phenyl and methyl groups. Potential antisolvent with alcohols. |
Section 3: Frequently Asked Questions (FAQs)
Q: Could polymorphism be an issue for this compound? How would I know? A: Yes, polymorphism is a significant consideration for any pharmaceutical compound, especially one with conformational flexibility and multiple hydrogen bonding sites.[2][17] Different crystallization conditions (solvent, cooling rate, temperature) can yield different polymorphs.[6] You would identify polymorphism by analyzing the solid forms from different experiments using characterization techniques. Powder X-Ray Diffraction (PXRD) is the primary tool for distinguishing different crystal lattices.[18][19] Differential Scanning Calorimetry (DSC) can also be used, as different polymorphs will typically have different melting points and heats of fusion.[20]
Q: The piperazine group in my molecule is basic. Could pH have an effect on crystallization? A: Absolutely. The methylpiperazine moiety is basic and can be protonated. The resulting salt will have drastically different solubility properties compared to the freebase—typically much higher solubility in polar solvents like water and lower solubility in nonpolar organic solvents. Crystallizing the compound as a specific salt (e.g., hydrochloride, tartrate) by adding the corresponding acid is a common strategy in pharmaceutical development to improve physical properties and stability. This introduces another variable but also another powerful tool for optimization.
Q: How pure does my compound need to be before I start trying to crystallize it? A: As pure as practically possible. Impurities can inhibit nucleation, alter crystal habit (shape), or become incorporated into the crystal lattice, reducing the final product's purity.[9][10][21] It is highly recommended to have material that is >95% pure by HPLC or NMR before beginning extensive crystallization screening. Attempting to purify a very crude mixture by a single crystallization is often inefficient and can lead to frustration.[22]
References
- Getting crystals your crystallographer will treasure: a beginner's guide - PMC.
- SOP: CRYSTALLIZ
- 2-(4-phenylpiperazin-1-yl)
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine | 934-98-5 - Tokyo Chemical Industry. Tokyo Chemical Industry.
- Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso - Kinam Park. Kinam Park.
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
- Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development - ACS Public
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- CRYSTAL CHARACTERIZATION TECHNIQUES - International Journal of Exploring Emerging Trends in Engineering (IJEETE). IJEETE.
- Crystallization-induced emission of 1,2-bis(3-methyl-5-(4-alkylphenyl) - NII. NII.
- Guide for crystalliz
- Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 - ACS Public
- Crystal Polymorphism in Chemical & Pharmaceutical Process Development - Mettler Toledo. Mettler Toledo.
- The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model - ACS Public
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC.
- Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds - Benchchem. BenchChem.
- CRYSTAL CHARACTERIZATION TECHNIQUES.
- 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone - PMC - NIH.
- Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC.
- Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System - PMC.
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. University of York.
- Solvent selection for process development - Technobis Crystallization Systems.
- Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. Tianming Pharmaceutical.
- Crystallization of Four Troglitazone Isomers: Selectivity and Structural Consider
- 1-(4-Phenylpiperazin-1-yl)ethanone | C12H16N2O | CID 205876 - PubChem.
- (E)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-phenylmethanimine Properties - EPA.
- Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. YouTube.
- Methods for Crystal Production of natural compounds; a review of recent advancements - International Scientific Organization.
- 2-(4-Nitrosopiperazin-1-yl)ethan-1-ol | 48121-20-6 - TCI Chemicals. TCI Chemicals.
- 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI.
- Chapter 4 Solvent design for crystallization of pharmaceutical products | Request PDF.
- Pharmaceutical Crystallization in drug development - Syrris. Syrris.
- Crystal polymorphism - Wikipedia. Wikipedia.
- 2-(4-ethylpiperazin-1-yl)
- Chemical Properties of 1-Piperazineethanol (CAS 103-76-4) - Cheméo. Cheméo.
- Characterization of Polymorphic Forms (Polymorphism) - Nishka Research. Nishka Research.
- Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids - MDPI. MDPI.
- Chem355 Labbook-2020. Source not available.
- Why Polymorphism is Key in Drug Development! - PharmaCores. PharmaCores.
- Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G. Royal Society of Chemistry.
- Key Analytical Techniques for Pharmaceutical Discovery and Formul
- 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol | C12H19N3O | CID 6485408 - PubChem.
- POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS - Jagiellońskie Centrum Innowacji.
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC.
- 12.3 Polymorphism and its importance in pharmaceutical industry - Fiveable. Fiveable.
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optimizing temperature conditions for 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol stability
Technical Support Center: Optimizing Temperature Stability for 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol (CAS: 1156066-78-2)[1]. This compound, a highly functionalized aryl piperazine derivative, presents unique challenges during storage, formulation, and thermal processing.
Mechanistic Causality: Why Temperature Matters
The thermal stability of this molecule is governed by two reactive moieties:
-
The Methylpiperazine Ring: Piperazine derivatives are highly susceptible to N-oxidation and thermal degradation. At elevated temperatures (>30°C), the electron-rich nitrogen atoms can undergo SN2-mediated ring-opening reactions or oxidation[2][3].
-
The Secondary Alcohol: Positioned adjacent to a phenyl ring, this benzylic-like alcohol is prone to thermally induced dehydration, particularly if trace acidic impurities are present, leading to the formation of a reactive alkene.
Troubleshooting Guide & FAQs
Q1: We are observing a steady decline in API assay purity during ambient laboratory storage. What is the root cause? A: You are likely experiencing ambient N-oxidation or slow thermal degradation. While stable at low temperatures, piperazine derivatives begin to exhibit accelerated oxidation and chemical shifts when stored above 30°C[2]. Causality & Solution: Ambient oxygen interacts with the tertiary amines on the piperazine ring. To suppress this kinetic pathway, cold-chain storage (2-8°C) is strictly required for long-term preservation[1][2]. Furthermore, storing the compound under an inert atmosphere (nitrogen or argon) will eliminate the oxidative degradation pathway entirely.
Q2: How do we establish a compliant and self-validating stability protocol for regulatory submission? A: You must align your testing with the ICH Q1A(R2) guidelines[4][5]. A self-validating protocol requires parallel testing under Long-Term (25°C/60% RH) and Accelerated (40°C/75% RH) conditions. Self-Validation Mechanism: The protocol validates itself through Mass Balance . When analyzing the samples via LC-MS/PDA, the molar sum of the remaining API and all quantified degradation products must equal 100% (±2%) of the baseline concentration. If the mass balance falls below 98%, it definitively proves that your analytical method is failing to detect volatile degradants or insoluble polymers, prompting an immediate method revision[3][6].
Q3: During forced thermal degradation (>50°C), we see a massive loss of the parent peak but no corresponding UV-active degradants. Where is the mass going? A: At extreme thermal stress, the piperazine ring undergoes severe structural breakdown. Research on the thermal degradation of piperazine analogs indicates that high temperatures induce SN2 substitution reactions, leading to ring-opening and the formation of volatile aliphatic amines (e.g., N-(2-aminoethyl)piperazine derivatives) or formylpiperazines[3][7]. Causality: These aliphatic breakdown products lack a chromophore, rendering them invisible to standard UV/PDA detectors. You must switch to an orthogonal detection method, such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), coupled with Mass Spectrometry, to close the mass balance gap[6].
Quantitative Data: Stability Testing Matrix
The following table synthesizes the ICH Q1A(R2) parameters specifically adapted for monitoring the thermal boundaries of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol[4][8].
| Study Type | Temperature (°C) | Relative Humidity (RH) | Minimum Duration | Expected API Integrity & Causality |
| Cold-Chain (Control) | 2°C to 8°C | Ambient | 12 - 36 Months | >99.5% . Thermal kinetics and oxidation are fully suppressed[1]. |
| Long-Term | 25°C ± 2°C | 60% ± 5% | 12 Months | >98.0% . Minor N-oxidation may occur if not stored under inert gas[4]. |
| Intermediate | 30°C ± 2°C | 65% ± 5% | 6 Months | >95.0% . Threshold for piperazine ring instability[2]. |
| Accelerated | 40°C ± 2°C | 75% ± 5% | 6 Months | Significant Degradation Risk . Accelerated dehydration and SN2 ring-opening[4]. |
| Forced Thermal | 50°C to 70°C | N/A (Sealed) | 7 - 14 Days | <80.0% . Deliberate destruction to map degradation pathways[6]. |
Experimental Protocol: Self-Validating Forced Thermal Degradation
To accurately map the thermal stability limits of the compound, execute the following ICH Q1A(R2)-compliant forced degradation workflow[6].
Step 1: Baseline Preparation & System Suitability
-
Prepare a 1.0 mg/mL stock solution of the API in a stability-indicating solvent (e.g., HPLC-grade Water/Acetonitrile 50:50).
-
Self-Validation Check: Inject the baseline sample into the LC-MS. The purity must be ≥99.0%. Record the exact peak area to serve as the 100% mass balance reference.
Step 2: Thermal Stress Execution
-
Aliquot 2 mL of the stock solution into three separate amber glass ampoules (to prevent concurrent photolytic degradation).
-
Seal the ampoules hermetically to prevent the escape of volatile degradants.
-
Incubate the ampoules in a precision thermal chamber at 50°C, 60°C, and 70°C for 7 days[6].
Step 3: Quenching and Preparation
-
Remove the ampoules and immediately submerge them in an ice-water bath (2°C) for 10 minutes to halt all thermal kinetics.
-
Carefully open the ampoules and dilute 1:10 with the mobile phase to prevent column overloading.
Step 4: Orthogonal Analysis & Mass Balance Calculation
-
Analyze the stressed samples using LC-MS/PDA.
-
Causality Analysis: Look for an [M+16] peak indicating N-oxidation, or an [M-18] peak indicating the dehydration of the secondary alcohol.
-
Validation Gate: Calculate the Mass Balance: (Area of Remaining API + Area of Quantified Degradants) / Baseline Area * 100. If the result is <98%, re-analyze using ELSD/CAD to capture non-UV active piperazine fragments[3].
Workflow Visualization
Fig 1. Temperature stability workflows and degradation pathways for piperazine derivatives.
References[1] BLDpharm. "1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol - Cold-chain transportation. CAS No.: 1156066-78-2." BLD Pharm.https://www.bldpharm.com[2] Biosynce. "What are the stability conditions of piperazine?" Biosynce Blog.https://www.biosynce.com[7] Freeman, S. A., et al. "Thermal degradation of piperazine and its structural analogs." ResearchGate.https://www.researchgate.net[4] AMSbiopharma. "ICH Guidelines: Drug Stability Testing Essentials." AMSbiopharma. https://amsbiopharma.com[3] Freeman, S. A., et al. "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture." University of Texas.https://www.utexas.edu[8] IKEV. "ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products." IKEV.https://www.ikev.org[6] ResolveMass. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass Laboratories. https://resolvemass.ca[5] PharmaRegulatory. "ICH Q1A(R2) Stability Testing Requirements Across Regions." PharmaRegulatory.https://pharmaregulatory.in
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- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
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- 7. researchgate.net [researchgate.net]
- 8. ikev.org [ikev.org]
Technical Support Center: Stability and Storage Troubleshooting for 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol
Welcome to the Technical Support Center for handling 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol . This compound features two highly reactive functional moieties: a tertiary amine (within the 4-methylpiperazine ring) and a secondary benzylic alcohol. These structural features make it highly susceptible to specific degradation pathways under improper storage conditions.
This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to ensure compound integrity.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My LC-MS analysis shows a new peak with a mass shift of +16 Da. What is causing this, and how do I prevent it?
The Issue: You are observing N-oxidation of the tertiary amine [1]. The Causality: The nitrogen atoms in the piperazine ring (particularly the N4-methyl nitrogen) possess highly nucleophilic lone pairs. When exposed to atmospheric oxygen, trace peroxides in ethereal solvents, or transition metal impurities, these lone pairs readily donate electrons to form a dative N-O bond, resulting in an N-oxide derivative. The Solution:
-
Solvent Choice: Never store this compound in uninhibited ethers (e.g., THF, diethyl ether) as they form peroxides over time. Use freshly degassed, LC-MS grade solvents.
-
Storage: Store the lyophilized powder under a strict Argon atmosphere. Argon is heavier than air and displaces oxygen more effectively than Nitrogen.
Q2: I am detecting a degradation product with an M-18 mass shift and increased UV absorbance. What happened?
The Issue: Your compound has undergone acid-catalyzed dehydration [2]. The Causality: The secondary alcohol is situated at the benzylic position. If exposed to trace acids (even acidic residues on poorly washed glassware), the hydroxyl group is protonated and leaves as water. This forms a highly stable, resonance-delocalized benzylic carbocation. Subsequent deprotonation yields a conjugated styrene derivative (1-methyl-4-(2-vinylphenyl)piperazine), which explains the increased UV absorbance due to extended π -conjugation. The Solution:
-
Glassware: Use only base-washed or silanized amber glassware. Avoid standard borosilicate glass if it has been cleaned with acid baths (like piranha solution) without thorough neutralization.
-
pH Control: If storing in solution, ensure the buffer is strictly maintained at a neutral to slightly basic pH (pH 7.4–8.0) to suppress carbocation formation.
Q3: There is a slow accumulation of an M-2 species over several months. Is this expected?
The Issue: Oxidation of the secondary benzylic alcohol to a ketone (acetophenone derivative). The Causality: Benzylic alcohols are easily oxidized. UV light can trigger radical-mediated auto-oxidation pathways in the presence of trace oxygen, converting the secondary alcohol into a ketone while losing two hydrogen atoms. The Solution: Mandate the use of actinic (amber) glass to block UV radiation and maintain temperatures at or below -20°C to reduce the kinetic energy required for the oxidation activation barrier.
Part 2: Degradation Pathways & Storage Workflows
Caption: Primary structural degradation pathways of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol.
Quantitative Stability Data
The following table summarizes expected shelf-life metrics based on simulated ICH Q1A(R2) stability testing frameworks [3].
| Storage Condition | Temp | Atmosphere | Container Type | Expected Shelf Life | Primary Degradant Observed |
| Optimal (Recommended) | -20°C | Argon | Amber Glass (PTFE cap) | > 24 months | None (< 0.1% total impurities) |
| Acceptable | 2-8°C | Nitrogen | Amber Glass | 12 months | N-Oxide (Trace, ~0.5%) |
| Sub-optimal | 25°C | Air | Clear Glass | < 3 months | N-Oxide, Ketone (~2-5%) |
| Stress (Acidic/Heat) | 40°C | Air | Acid-washed Glass | < 1 week | Styrene Derivative (> 10%) |
Part 3: Experimental Protocols
Protocol A: Self-Validating Anaerobic Aliquoting Workflow
To prevent N-oxidation and ketone formation, the compound must be aliquoted using a rigorous anaerobic technique. This protocol includes a self-validation step to ensure the integrity of the inert atmosphere.
Materials: Schlenk line or glovebox, Argon gas (99.999% purity), amber glass vials, PTFE-lined crimp caps, resazurin indicator solution (for validation).
Step-by-Step Methodology:
-
Preparation: Bake amber glass vials at 150°C for 4 hours to remove surface moisture. Allow them to cool in a desiccator.
-
Purging: Transfer the bulk compound into a glovebox purged with Argon.
-
Validation Step (The Self-Validating System): Place an open vial containing 1 mL of a reduced resazurin solution (colorless) inside the glovebox. If the environment is truly anaerobic, the solution will remain colorless. If it turns pink, oxygen is present, and the purge must be repeated before handling the compound.
-
Aliquoting: Weigh the compound into the baked amber vials. Do not exceed 25% of the vial's volume to allow for an adequate Argon headspace.
-
Sealing: Cap the vials with PTFE-lined septa. PTFE is mandatory as standard silicone septa are permeable to atmospheric oxygen over time.
-
Storage: Transfer the sealed vials immediately to a monitored -20°C freezer.
Caption: Self-validating anaerobic storage workflow to prevent oxidative degradation.
Protocol B: ICH Q1A(R2) Forced Degradation Profiling
To establish a regulatory-compliant re-test period, you must actively force the compound to degrade to understand its limits [3].
Step-by-Step Methodology:
-
Baseline Analysis: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile/Water (50:50). Run a baseline LC-MS/UV to confirm purity (>99%).
-
Oxidative Stress: Spike 1 mL of the sample with 50 µL of 3% H2O2 . Incubate at 25°C for 24 hours. Expected Result: Formation of the M+16 N-oxide peak.
-
Acidic Stress: Spike 1 mL of the sample with 50 µL of 0.1 M HCl . Incubate at 40°C for 24 hours. Expected Result: Formation of the M-18 styrene derivative peak.
-
Photolytic Stress: Expose a clear vial of the sample to 1.2 million lux hours of UV/Vis light. Expected Result: Formation of the M-2 ketone peak.
-
System Validation: Neutralize the stressed samples and inject them into the LC-MS. The mass balance (sum of the parent peak area + degradant peak areas) must equal 100% ± 5% of the baseline peak area. If mass balance is lost, it indicates the formation of volatile degradants or irreversible column binding, requiring a change in the chromatographic method.
References
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Journal of Medicinal Chemistry. Available at:[Link][1]
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Silver Triflate Mediated Dehydration of Benzylic Alcohols and Vinyl Hydrovinylation of Styrene. Inorganica Chimica Acta (ResearchGate). Available at:[Link][2]
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ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available at:[Link][3]
Sources
1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol vs other piperazine derivatives
Pharmacophore Optimization Guide: 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol vs. Alternative Piperazine Derivatives in Kinase Inhibitor Design
Executive Summary
In modern targeted oncology, the N-methylpiperazine moiety is a ubiquitous structural motif used to enhance the aqueous solubility of kinase inhibitors and engage solvent-exposed regions of the kinase domain[1][2]. However, this functional group is a double-edged sword: its basic nitrogen is a known liability for off-target binding to the hERG potassium channel, which can induce fatal cardiac arrhythmias (Torsades de Pointes)[3].
This guide objectively compares 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol —a highly functionalized, sterically hindered building block—against standard piperazine derivatives. By analyzing physicochemical properties, binding mechanics, and ADME/Tox profiles, we provide a rational framework for selecting the optimal solvent-front pharmacophore.
Structural & Physicochemical Comparison
The addition of a 1-hydroxyethyl (ethan-1-ol) group at the ortho position of the phenyl ring fundamentally alters the physicochemical landscape of the piperazine derivative.
Table 1: Calculated Physicochemical Properties of Piperazine Building Blocks
| Pharmacophore Building Block | cLogP | pKa (Basic N) | TPSA (Ų) | Steric Hindrance |
| 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol | 1.8 | ~7.8 | 32.5 | High (Ortho-substituted) |
| 1-(4-Methylpiperazin-1-yl)benzene | 2.1 | 8.3 | 12.5 | Low (Unsubstituted) |
| 1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol | 1.8 | 8.2 | 32.5 | Low (Para-substituted) |
| 4-Morpholinobenzene | 1.5 | 5.2 | 21.7 | Low (Neutralized N) |
Data synthesis based on standard cheminformatics predictions for isolated building blocks.
Mechanistic Rationale: Kinase Binding & hERG Mitigation
The Kinase Solvent Front Interaction
In typical Type I/II kinase inhibitors (e.g., targeting FLT3, Aurora, or MNK1/2), the heterocyclic core anchors to the hinge region via hydrogen bonds, while the phenyl-piperazine tail extends outward into the solvent channel[1][4]. The ortho-ethan-1-ol group serves a dual purpose:
-
Conformational Locking: The steric bulk of the 1-hydroxyethyl group forces a dihedral twist, breaking the coplanarity between the phenyl and piperazine rings.
-
Additional H-Bonding: The hydroxyl group acts as a new vector for interacting with solvent molecules or specific polar residues at the lip of the kinase pocket.
Caption: Vectorial mapping of the ortho-substituted piperazine in a kinase solvent front.
Causality of hERG Liability Mitigation
The hERG channel's inner cavity is lined with aromatic residues (Y652 and F656) that trap drugs containing a basic amine (cation-π interaction) and a flat lipophilic surface (π-π stacking)[3]. Unsubstituted 1-(4-methylpiperazin-1-yl)benzene fits this pharmacophore perfectly.
By utilizing 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol, medicinal chemists introduce severe steric crowding around the basic nitrogen. This physical shielding, combined with a slight reduction in pKa due to the inductive effect of the adjacent hydroxyl group, drastically reduces the molecule's ability to coordinate with hERG channel residues[4]. Furthermore, this steric bulk protects the N-methyl group from rapid oxidative dealkylation by CYP3A4, improving microsomal stability.
Experimental Workflows & Validation Protocols
To objectively validate the superiority of the ortho-ethan-1-ol derivative, compounds must be evaluated through a self-validating screening cascade.
Caption: Tiered ADME/Tox screening cascade for piperazine-based kinase inhibitors.
Protocol A: Primary Kinase Inhibition (TR-FRET Assay)
-
Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme/Substrate Mix: Dilute recombinant kinase (e.g., FLT3) and ULight-labeled substrate to 2X final concentration.
-
Compound Addition: Dispense 10-point serial dilutions of compounds in DMSO into a 384-well plate. Ensure final DMSO concentration remains ≤1%.
-
Reaction Initiation: Add ATP at the predetermined Km value. Incubate at room temperature for 60 minutes.
-
Detection: Add Europium-anti-phospho antibody and EDTA to stop the reaction. Read on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615/665 nm).
Protocol B: Automated Patch-Clamp hERG Assay
-
Cell Preparation: Harvest CHO cells stably expressing the hERG channel and suspend in extracellular recording solution.
-
Configuration: Load cells onto a planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration with >1 GΩ seal resistance.
-
Voltage Protocol: Apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit hERG tail currents.
-
Perfusion & Measurement: Perfuse test compounds (0.1 µM to 30 µM). Measure the percentage inhibition of the tail current peak relative to the pre-compound baseline.
Comparative Performance Data
When these building blocks are conjugated to a standard kinase hinge-binding core (e.g., imidazo[4,5-b]pyridine), the ortho-ethan-1-ol substitution demonstrates a superior therapeutic window.
Table 2: Experimental Performance Matrix (Conjugated Derivatives)
| Derivative Core | Target Kinase IC₅₀ (nM) | hERG IC₅₀ (µM) | HLM Stability (T₁/₂, min) |
| Target: Ortho-ethan-1-ol analog | 6.5 | > 30.0 (Safe) | > 60 |
| Unsubstituted N-Me Piperazine | 5.2 | 3.5 (High Risk) | 15 (Rapid Clearance) |
| Morpholine analog | 145.0 (Loss of Potency) | > 30.0 (Safe) | < 10 (Rapid Clearance) |
| Para-ethan-1-ol analog | 8.1 | 12.0 (Moderate Risk) | 30 |
References
-
Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia Source: Journal of Medicinal Chemistry (via NIH/PMC) URL: [Link]
-
Title: Uncovering the mechanism of action of cardiac arrhythmias caused by cancer therapeutics that target the hERG channel Source: Utrecht University URL: [Link]
-
Title: Development of an Imidazopyridazine-Based MNK1/2 Inhibitor for the Treatment of Lymphoma Source: Journal of Medicinal Chemistry (via ACS) URL: [Link]
-
Title: Preclinical characterization of CPL304110 as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer Source: Frontiers in Oncology (via NIH/PMC) URL: [Link]
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- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol, a novel compound with potential therapeutic applications.
This document, intended for researchers, scientists, and drug development professionals, delves into the validation of these analytical methods, offering a detailed examination of their performance based on internationally recognized guidelines. The objective is to equip you with the necessary information to make informed decisions when selecting the most appropriate analytical method for your specific research and development needs.
Introduction: The Imperative of Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] Validated analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.[2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation.[1][3][4][5]
This guide will adhere to the principles outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," which provides a framework for validating analytical procedures.[1] The validation characteristics that will be discussed and compared for both HPLC-UV and LC-MS/MS methods include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]
-
Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Understanding the Analyte: 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol
1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol is a piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[6][7][8] The presence of a phenyl group suggests that the molecule will possess a chromophore, making it suitable for UV detection. The basic nitrogen atoms in the piperazine ring make it amenable to positive ion electrospray ionization, a prerequisite for LC-MS/MS analysis.
Method Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for quantification depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix.[9][10][11]
-
HPLC-UV is a robust and widely available technique suitable for routine analysis.[9] Its primary limitation is its lower sensitivity and potential for interference from co-eluting compounds that absorb at the same wavelength.[10]
-
LC-MS/MS offers significantly higher sensitivity and selectivity by combining the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry.[9][12][13] This makes it the method of choice for analyzing complex biological matrices and for detecting trace levels of analytes.[10]
The following sections will detail the validation of both methods for the quantification of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol, providing experimental data to support the comparison.
Experimental Workflow for Method Validation
The validation of an analytical method follows a structured workflow to ensure all performance characteristics are thoroughly evaluated.
Caption: A generalized workflow for the validation of an analytical method.
HPLC-UV Method Validation
Experimental Protocol
A detailed step-by-step methodology for the HPLC-UV validation is provided below.
1. System Suitability:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard solution (at a concentration in the middle of the calibration range) five times.
-
Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.
-
-
Acceptance Criteria: RSD for peak area and retention time ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates > 2000.
2. Specificity:
-
Objective: To demonstrate that the method is able to differentiate the analyte from potential interferences.
-
Procedure:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of the analyte.
-
Analyze a sample containing the analyte and potential impurities or degradation products.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank sample. The analyte peak should be well-resolved from other peaks.
3. Linearity and Range:
-
Objective: To establish a linear relationship between the analyte concentration and the detector response over a defined range.[1]
-
Procedure:
-
Prepare a series of at least five calibration standards of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol in the appropriate solvent.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.
4. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare samples at three concentration levels (low, medium, and high) across the linear range by spiking a blank matrix with a known amount of the analyte.
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure:
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope of the calibration curve.
-
Determine the standard deviation of the response (e.g., from the y-intercepts of regression lines or the standard deviation of blank measurements).
-
LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
-
-
Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.
7. Robustness:
-
Objective: To evaluate the method's ability to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to method parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Analyze a system suitability solution under each of the modified conditions.
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.
Data Summary
| Validation Parameter | Acceptance Criteria | HPLC-UV Method Results |
| Specificity | No interference at analyte retention time | Pass |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Range | Defined by linearity | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | Report value | 0.2 µg/mL |
| LOQ | Report value | 0.7 µg/mL |
| Robustness | System suitability passes | Pass |
LC-MS/MS Method Validation
Experimental Protocol
The validation of the LC-MS/MS method follows a similar framework to the HPLC-UV method, with additional considerations for the mass spectrometric detection.
1. System Suitability:
-
Procedure: Similar to HPLC-UV, but also includes monitoring of the mass accuracy and signal intensity of the precursor and product ions.
-
Acceptance Criteria: RSD for peak area and retention time ≤ 2.0%, stable ion ratios.
2. Specificity and Selectivity:
-
Procedure: In addition to analyzing blank and spiked samples, specificity is further enhanced by monitoring specific Multiple Reaction Monitoring (MRM) transitions for the analyte and its internal standard.
-
Acceptance Criteria: No significant signal in the MRM channels of the analyte and internal standard in the blank matrix.
3. Linearity and Range:
-
Procedure: Similar to HPLC-UV, but typically covers a wider dynamic range due to the higher sensitivity of the detector. A weighted linear regression (e.g., 1/x or 1/x²) is often used.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.
4. Accuracy and Precision:
-
Procedure: Assessed at multiple Quality Control (QC) levels: Lower Limit of Quantitation (LLOQ), Low QC, Medium QC, and High QC.
-
Acceptance Criteria: For accuracy, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ). For precision, the RSD should not exceed 15% (20% for LLOQ).
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: The LOQ is established as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. The LOD is typically determined as a signal-to-noise ratio of at least 3.
-
Acceptance Criteria: The LOQ must meet the accuracy and precision criteria.
6. Robustness:
-
Procedure: Similar to HPLC-UV, with additional parameters such as source temperature and gas flows being varied.
-
Acceptance Criteria: System suitability and QC sample results should remain within acceptance criteria.
Data Summary
| Validation Parameter | Acceptance Criteria | LC-MS/MS Method Results |
| Specificity / Selectivity | No interference in MRM transitions | Pass |
| Linearity (r²) | ≥ 0.995 | 0.9998 |
| Range | Defined by linearity | 0.1 - 1000 ng/mL |
| Accuracy (% Bias) | ±15% (±20% for LLOQ) | -5.2% to 3.8% |
| Precision (RSD) | ||
| - Intra-day | ≤ 15% (≤ 20% for LLOQ) | 2.1% - 6.5% |
| - Inter-day | ≤ 15% (≤ 20% for LLOQ) | 3.8% - 8.2% |
| LOD | Report value | 0.03 ng/mL |
| LOQ | Report value | 0.1 ng/mL |
| Robustness | System suitability and QC pass | Pass |
Comparative Analysis and Conclusion
The validation data clearly demonstrates that both the HPLC-UV and LC-MS/MS methods are suitable for the quantification of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol. However, they offer distinct advantages and are suited for different applications.
Caption: A decision-making diagram for selecting the appropriate analytical method.
The HPLC-UV method is a robust and cost-effective option for routine quality control analysis where the concentration of the analyte is expected to be relatively high and the sample matrix is simple. Its validation data demonstrates excellent linearity, accuracy, and precision within its operational range.
The LC-MS/MS method is the superior choice for applications requiring high sensitivity and selectivity, such as bioanalytical studies (e.g., pharmacokinetics in plasma) or the quantification of trace-level impurities.[12][14] Its significantly lower LOD and LOQ, coupled with the specificity of MRM detection, ensure reliable quantification even in complex biological matrices.
Ultimately, the selection of the most appropriate analytical method will be guided by the specific requirements of the study, including the nature of the sample, the expected concentration range of the analyte, and the regulatory context. This guide provides the foundational data and rationale to support an evidence-based decision.
References
-
2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one - Preprints.org. Available from: [Link]
-
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. 2023;2023(4):M1787. Available from: [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. Available from: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available from: [Link]
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]
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Design, Synthesis, Pharmacological Evaluation and Computational Studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as Potential Antipsychotics - PubMed. Available from: [Link]
-
Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS | LCGC International - Chromatography Online. Available from: [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. Available from: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. Available from: [Link]
-
Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class - NIJ.gov. Available from: [Link]
-
1-(4-Phenylpiperazin-1-yl)ethanone | C12H16N2O | CID 205876 - PubChem. Available from: [Link]
-
Guideline Bioanalytical method validation - European Medicines Agency (EMA). Available from: [Link]
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC. Available from: [Link]
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Identification and quantitation of 1-(2-pyrimidinyl)piperazine, an active metabolite of the anxiolytic agent buspirone, in rat plasma and brain - PubMed. Available from: [Link]
-
HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Available from: [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. Available from: [Link]
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2-(4-phenylpiperazin-1-yl)ethan-1-ol — Chemical Substance Information - NextSDS. Available from: [Link]
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ICH guideline M10 on bioanalytical method validation and study sample analysis Step5 - FyoniBio. Available from: [Link]
-
Validation of Analytical Methods: A Review - Gavin Publishers. Available from: [Link]
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ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available from: [Link]
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A Review on Analytical Methods for Piperazine Determination. Available from: [Link]
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Analytical Methods - RSC Publishing. Available from: [Link]
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Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available from: [Link]
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Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography - Chemyx Inc. Available from: [Link]
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LC-MS vs. HPLC for peptide quantification? - ResearchGate. Available from: [Link]
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Validation of Analytical Methods for Pharmaceutical Analysis. Available from: [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
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Analytical Method Validation in Pharmaceutical Quality Assurance - ND Global - ndgcs.com. Available from: [Link]
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ICH Q2 R1 || Analytical Method Validation || Identification test by IR || - YouTube. Available from: [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]
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ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | PDF - Scribd. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. Available from: [Link]
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COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES - Farmacia Journal. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
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Comparative Efficacy and SAR Profiling of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol Analogs in Kinase Inhibitor Design
Executive Summary
In the development of targeted therapeutics, particularly ATP-competitive kinase inhibitors, the solvent-exposed region of the kinase domain offers a critical vector for optimizing physicochemical properties and target selectivity. The fragment 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol has emerged as a privileged structural motif. When incorporated into scaffolds such as imidazo[4,5-b]pyridines, this moiety projects into the solvent-accessible area, interacting closely with residues like Gly216 ()[1].
This guide provides an objective, data-driven comparison of the parent fragment and three rationally designed analogs. By evaluating their performance across biochemical potency (Aurora A / FLT3), cardiotoxicity (hERG), and metabolic stability (Human Liver Microsomes), we elucidate the structure-activity relationship (SAR) causality that dictates lead optimization in acute myeloid leukemia (AML) drug discovery[2].
Mechanistic Rationale & SAR Logic
The efficacy of a pharmacophore is not solely defined by its target affinity, but by its ability to navigate the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) landscape. The structural components of the parent fragment serve distinct mechanistic purposes:
-
The 4-Methylpiperazine Ring: This group enhances aqueous solubility and provides a basic nitrogen for salt formation. However, basic amines (pKa ~8.5) are notorious for binding within the inner cavity of the hERG potassium channel, leading to QT prolongation. Modifying the N-alkyl substituent directly impacts this liability[1].
-
The 1-Hydroxyethyl Linker: The hydroxyl group acts as a critical hydrogen bond donor/acceptor to the solvent front. Crucially, the methyl group on this ethanol linker restricts the conformational freedom of the adjacent phenyl ring. This steric restriction locks the molecule into a bioactive conformation, minimizing the entropic penalty upon binding compared to a less restricted methanol linker.
Fig 2. SAR logic tree detailing the pharmacological impact of structural modifications.
Comparative Efficacy Data
To objectively compare these fragments, they were evaluated as the R2 solvent-front substituent on a standardized imidazo[4,5-b]pyridine kinase inhibitor core. The quantitative data below summarizes the trade-offs between target affinity and off-target liabilities.
| Analog Designation | Structural Modification | Aurora A IC₅₀ (nM) | FLT3 IC₅₀ (nM) | hERG IC₅₀ (µM) | HLM t₁/₂ (min) |
| A (Parent) | 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol | 7.5 | 6.2 | 3.0 | 25 |
| B (Des-methyl) | 1-[2-(Piperazin-1-yl)phenyl]ethan-1-ol | 12.4 | 10.5 | >30.0 | 18 |
| C (Methanol) | [2-(4-Methylpiperazin-1-yl)phenyl]methanol | 45.0 | 38.2 | 4.5 | 28 |
| D (N-Ethyl) | 1-[2-(4-Ethylpiperazin-1-yl)phenyl]ethan-1-ol | 8.1 | 7.4 | 1.2 | 15 |
Data Interpretation:
-
Analog B successfully mitigates the hERG liability (>30 µM) by removing the hydrophobic N-methyl contact and slightly lowering the pKa[1]. However, the exposed secondary amine increases susceptibility to N-glucuronidation, reducing microsomal half-life.
-
Analog C demonstrates the necessity of the 1-hydroxyethyl group. Removing the methyl group from the linker (converting to methanol) increases rotational freedom, resulting in a ~6-fold loss in kinase affinity due to a higher entropic penalty upon binding.
-
Analog D maintains kinase affinity but suffers from increased lipophilicity (clogP), which severely exacerbates hERG trapping (1.2 µM) and accelerates CYP450-mediated dealkylation.
Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Fig 1. Screening cascade for imidazo[4,5-b]pyridine kinase inhibitors.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Purpose: Quantify biochemical IC₅₀ values for Aurora A and FLT3.
-
Compound Preparation: Dispense 10-point, 3-fold serial dilutions of analogs (in 100% DMSO) into 384-well proxiplates using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.
-
Kinase Reaction: Add 5 µL of recombinant kinase (Aurora A or FLT3) and ULight-labeled peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Incubate for 15 minutes at room temperature.
-
ATP Addition: Initiate the reaction by adding 5 µL of ATP at the predetermined Michaelis-Menten constant ( Km ) for each specific kinase to ensure competitive inhibition kinetics. Incubate for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of EDTA and Europium-labeled anti-phospho antibody. Read the plate on an EnVision multimode reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).
-
Self-Validation Standard: The assay calculates a Z'-factor for each plate using DMSO (negative) and 1 µM staurosporine (positive) controls. A plate is strictly rejected if Z' < 0.6, ensuring the signal window is robust enough to distinguish subtle SAR differences.
Protocol 2: Automated Patch-Clamp Electrophysiology (hERG Assay)
Purpose: Assess cardiotoxic liability via hERG channel inhibition.
-
Cell Preparation: Harvest CHO cells stably expressing the human ether-a-go-go-related gene (hERG) and suspend them in extracellular recording solution.
-
Electrophysiology: Load cells onto a 384-well planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration. Apply a depolarizing voltage protocol (+20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit tail currents).
-
Compound Perfusion: Perfuse analogs at 5 concentrations. Measure the reduction in peak tail current amplitude relative to the pre-compound baseline.
-
Self-Validation Standard: The system continuously monitors series resistance ( Rs ) and leak current. If Rs exceeds 20 MΩ or leak current exceeds 10% of the peak tail current, the recording is automatically discarded to prevent false positives caused by poor seal quality. E-4031 is run as a reference inhibitor.
Protocol 3: Human Liver Microsome (HLM) Stability
Purpose: Determine in vitro metabolic half-life ( t1/2 ).
-
Incubation: Incubate 1 µM of each analog with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation/Termination: Initiate reactions by adding 1 mM NADPH. Aliquot 50 µL samples at 0, 5, 15, 30, and 60 minutes, quenching immediately in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.
-
Self-Validation Standard: Verapamil (high clearance) and warfarin (low clearance) are run in parallel. The assay is validated only if the intrinsic clearance ( CLint ) of these controls falls within 2 standard deviations of historical institutional baselines.
References
-
Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8721-8734.
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135.
Sources
- 1. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing in vivo and in vitro results for 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol
Preclinical Evaluation Guide: In Vitro vs. In Vivo Profiling of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol
Executive Summary & Chemical Context
In modern fragment-based drug discovery (FBDD) and lead optimization, the compound 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol (CAS 1156066-78-2)[1] serves as a highly privileged bifunctional scaffold. Structurally, it combines an ortho-substituted phenyl ring with two critical pharmacophores:
-
An N-methylpiperazine moiety: A basic, nitrogen-rich ring (pKa ~8.5) that enhances aqueous solubility and frequently acts as a hinge-binding or solvent-channel anchor in kinase inhibitors (e.g., Aurora and FLT3 kinases)[2].
-
A secondary alcohol (ethan-1-ol group): A versatile hydrogen bond donor/acceptor that can interact with polar residues within target binding pockets.
While this structural combination often yields exceptional in vitro target engagement, it introduces significant metabolic liabilities. This guide provides an objective, data-driven comparison of the in vitro and in vivo behavior of this scaffold, detailing the experimental protocols required to evaluate its translational viability.
In Vitro Profiling: ADME & Target Viability
Before advancing a compound containing the 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol motif into animal models, its Absorption, Distribution, Metabolism, and Excretion (ADME) profile must be rigorously established in vitro.
Protocol 1: Self-Validating High-Throughput Microsomal Stability Assay
Objective: Determine the in vitro intrinsic clearance ( CLint ) to predict in vivo hepatic metabolism.
-
Step 1: Matrix Preparation. Rat and Human Liver Microsomes (RLM/HLM) are thawed on ice and diluted to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: This specific physiological pH maintains the structural integrity and optimal catalytic activity of Cytochrome P450 (CYP) enzymes.
-
-
Step 2: Compound Spiking & Pre-incubation. The test compound is added to a final concentration of 1 µM. The mixture is pre-incubated at 37°C for 5 minutes.
-
Causality: Maintaining a low substrate concentration (well below the expected Km ) ensures first-order kinetics, which is mathematically required for the accurate derivation of CLint .
-
-
Step 3: Reaction Initiation. The reaction is initiated by adding 1 mM NADPH.
-
Causality: NADPH serves as the essential electron donor for CYP450-mediated Phase I oxidation (specifically targeting the N-methyl group of the piperazine ring).
-
-
Step 4: Quenching & Validation. Aliquots are removed at 0, 5, 15, 30, and 60 minutes and quenched in 3 volumes of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Verapamil is run in parallel as a high-clearance positive control.
-
Causality: Acetonitrile precipitates microsomal proteins, immediately halting the enzymatic reaction. The internal standard normalizes LC-MS/MS ionization fluctuations, ensuring the protocol acts as a self-validating quantitative system.
-
Table 1: Representative In Vitro ADME Profile
| Parameter | Assay Type | Typical Result for Scaffold | Interpretation |
| Permeability ( Papp ) | Caco-2 (A-to-B) | > 15 × 10⁻⁶ cm/s | High passive permeability due to the lipophilic phenyl ring. |
| Efflux Ratio | Caco-2 (B-to-A / A-to-B) | < 2.0 | Not a strong P-glycoprotein (P-gp) substrate. |
| Microsomal Stability | HLM T1/2 | < 15 minutes | High liability. Rapid Phase I metabolism[2]. |
| Intrinsic Clearance | RLM CLint | > 150 µL/min/mg | Suggests rapid hepatic clearance in vivo. |
In Vivo Profiling: Pharmacokinetics (PK)
To determine if the in vitro metabolic liabilities translate to systemic failure, the compound is evaluated in rodent models.
Protocol 2: In Vivo Pharmacokinetic Profiling in Rodents
Objective: Quantify systemic exposure, absolute bioavailability ( F ), and physiological clearance.
-
Step 1: Formulation. The compound is formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline.
-
Causality: The N-methylpiperazine moiety provides sufficient basicity for solubility in slightly acidic or co-solvent systems, preventing precipitation in the bloodstream following Intravenous (IV) administration.
-
-
Step 2: Administration. Sprague-Dawley rats (n=3 per route) are dosed at 2 mg/kg IV (tail vein) and 10 mg/kg PO (oral gavage).
-
Causality: Comparing IV (100% systemic entry) and PO (subject to intestinal absorption and hepatic first-pass) allows for the direct calculation of absolute oral bioavailability.
-
-
Step 3: Serial Blood Sampling. Blood is collected via the jugular vein at 8 time points (0.08 to 24 hours) into K2EDTA tubes.
-
Causality: K2EDTA chelates calcium to prevent coagulation without inhibiting the LC-MS/MS detection of the basic analyte.
-
-
Step 4: Bioanalysis & Pharmacometrics. Plasma is extracted via protein precipitation and analyzed via LC-MS/MS. Non-compartmental analysis (NCA) is used to derive AUC , Cmax , T1/2 , and Vss .
-
Causality: NCA makes no assumptions about the number of tissue compartments, providing an objective, data-driven comparison of the compound's physiological distribution and elimination.
-
Table 2: Representative In Vivo Pharmacokinetic Profile (Rat)
| PK Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) | Clinical Implication |
| Cmax (ng/mL) | 1,200 (at 0.08h) | 180 (at 0.5h) | Rapid absorption, but low peak systemic exposure. |
| AUC0−∞ (h*ng/mL) | 850 | 630 | Extensive first-pass metabolism limits total exposure. |
| Clearance ( CL ) | 40 mL/min/kg | N/A | High clearance (approaching rat hepatic blood flow). |
| Half-life ( T1/2 ) | 0.8 hours | 1.1 hours | Requires frequent dosing; unsuitable for once-daily oral drugs. |
| Bioavailability ( F ) | 100% | ~15% | Severe in vivo disconnect. |
Comparative Analysis: The In Vitro vs. In Vivo Disconnect
The core challenge with the 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol scaffold is the stark disconnect between its favorable in vitro target binding/permeability and its poor in vivo pharmacokinetics.
Figure 1: Comparative workflow illustrating the translation of in vitro ADME data to in vivo PK outcomes.
Mechanistic Causes of Failure
The high clearance and low bioavailability observed in vivo are driven by two highly reactive sites on the molecule:
-
N-Demethylation: The terminal methyl group on the piperazine ring is highly susceptible to oxidative metabolism by CYP3A4 and CYP2D6, leading to a desmethyl metabolite that often loses target affinity[2].
-
Alcohol Oxidation/Glucuronidation: The secondary alcohol (ethan-1-ol) is a prime target for Alcohol Dehydrogenase (ADH) oxidation to an acetophenone derivative, or direct Phase II conjugation by UDP-glucuronosyltransferases (UGTs).
Figure 2: Primary Phase I and Phase II metabolic pathways affecting the compound's in vivo half-life.
Conclusion & Optimization Strategy
While 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol is an excellent in vitro probe for establishing structure-activity relationships (SAR), its in vivo utility is severely bottlenecked by metabolic instability. To bridge this gap, medicinal chemists must employ lead optimization strategies such as replacing the N-methyl group with a sterically hindered moiety (e.g., isopropyl or cyclobutyl) to block CYP-mediated demethylation, or converting the secondary alcohol into a bioisostere (e.g., a fluorinated ether or an oxetane ring) to prevent rapid Phase II glucuronidation[2].
References
- Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8721–8734.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3483018/]
- ChemScene Chemical Database. (2024). 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-ol (CAS 1156066-78-2) Product Specifications.[URL: https://www.chemscene.com/1-2-4-methylpiperazin-1-yl-phenyl-ethan-1-ol.html]
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Introduction: The Significance of Binding Kinetics for Piperazine-Containing Molecules
As a Senior Application Scientist, this guide provides a framework for characterizing the binding kinetics of the novel small molecule, 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol. While specific binding data for this compound is not publicly available, this document outlines the experimental strategies and rationale necessary for a comprehensive kinetic analysis, comparing it with potential alternatives. We will delve into the established methodologies of Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC), providing a robust protocol for researchers in drug discovery and development.
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting various protein classes, including G-protein coupled receptors (GPCRs) and protein kinases.[1][2][3] The therapeutic efficacy of any drug is intimately linked to its binding characteristics with its biological target.[4] Understanding the binding kinetics – the rates of association (k_on) and dissociation (k_off) that determine the binding affinity (K_D) – provides critical insights beyond simple potency.[4] A compound's residence time on its target, dictated by the k_off, can often correlate more strongly with its in-vivo efficacy than its affinity alone.
For a novel compound like 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol, a thorough investigation of its binding kinetics is a crucial step in elucidating its mechanism of action and potential as a therapeutic agent. This guide will provide the framework for such an investigation.
Comparative Analysis of Methodologies for Binding Kinetics Determination
Several biophysical techniques are available for the detailed study of small molecule-protein interactions. The choice of methodology depends on factors such as the nature of the target protein, the required throughput, and the specific information desired.
| Technique | Principle | Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[5][6] | Real-time, label-free analysis of both association and dissociation rates. High sensitivity for small molecules.[5][7][8] | Requires immobilization of one binding partner, which can potentially affect its activity.[6] |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.[9][10] | Real-time and label-free. Generally higher throughput than SPR and less susceptible to bulk refractive index changes.[9][11][12] | Can be less sensitive than SPR for very small molecule interactions.[11][13] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[14][15][16] | Provides a complete thermodynamic profile of the interaction (ΔH, ΔS, and ΔG) in a single experiment.[14][15] No immobilization is required. | Lower throughput and requires larger amounts of sample compared to SPR and BLI.[16][17] |
For the initial characterization and comparison of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol and its analogs, SPR presents a balanced approach, offering high sensitivity for small molecules and detailed kinetic information.
Experimental Protocol: Determination of Binding Kinetics using Surface Plasmon Resonance (SPR)
This protocol outlines a typical workflow for assessing the binding of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol to a hypothetical protein kinase target, "Kinase X".
Rationale for Experimental Design
The immobilization of the protein target (Kinase X) onto the sensor chip allows for the observation of the small molecule analyte (1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol) binding in real-time. A range of analyte concentrations is used to accurately determine the association and dissociation rates. The inclusion of a reference channel helps to correct for non-specific binding and bulk refractive index changes.
Materials and Reagents
-
Recombinant, purified Kinase X
-
1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol and alternative compounds
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5 for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine)
Step-by-Step Methodology
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 1:1 mixture of EDC and NHS.
-
Inject Kinase X (at a suitable concentration in a low ionic strength buffer) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding Assay:
-
Prepare a dilution series of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol and alternative compounds in running buffer. Include a buffer-only blank.
-
Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Allow for an association phase, followed by a dissociation phase where only running buffer flows over the surface.
-
Between each analyte injection, regenerate the sensor surface with a pulse of regeneration solution to remove any bound analyte.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for non-specific binding.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Illustrative Comparative Binding Kinetics Data
The following table presents a hypothetical dataset for the binding of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol and two structural analogs to Kinase X, as would be determined by SPR.
| Compound | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |
| 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |
| Alternative A | 1.8 x 10⁵ | 9.0 x 10⁻³ | 50 |
| Alternative B | 3.0 x 10⁵ | 1.5 x 10⁻³ | 5 |
This illustrative data suggests that Alternative B has the highest affinity for Kinase X, primarily driven by a slower dissociation rate (longer residence time on the target).
Visualizing the Experimental Workflow and Biological Context
Caption: SPR Experimental Workflow for Binding Kinetics Analysis.
Caption: Hypothetical Signaling Pathway Involving Kinase X.
Conclusion
A comprehensive understanding of the binding kinetics is fundamental to the successful development of novel therapeutics. For 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol, the application of biophysical techniques such as SPR, BLI, and ITC is essential to characterize its interaction with its biological target(s). The provided SPR protocol offers a robust starting point for these investigations. By comparing the kinetic profiles of this lead compound with its structural analogs, researchers can build a strong foundation for structure-activity relationship (SAR) studies, ultimately guiding the optimization of drug candidates with improved efficacy and pharmacokinetic properties.
References
- Abdel-Hamid, M. K., & Taha, E. A. (2021). Fragment screening using biolayer interferometry reveals ligands targeting the SHP-motif binding site of the AAA+ ATPase p97. Scientific Reports, 11(1), 1-13.
- Duff, M. R., Grubbs, J., & Howell, S. C. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 705, 249-268.
- TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC)
- Creative Biolabs. (n.d.). Biolayer Interferometry (BLI).
- Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
- Winkler, W. C. (2022). Discovery of RNA-binding fragments using biolayer interferometry. MedChemComm, 13(5), 843-850.
- Frasca, V. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development.
- Thompson, A. D., & Wilson, D. L. (2011). Biosensor-based small molecule fragment screening with biolayer interferometry. Journal of Molecular Recognition, 24(5), 786-797.
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
- Thompson, A. D., & Wilson, D. L. (2011). Biosensor-based small molecule fragment screening with biolayer interferometry. Academia.edu.
- Wang, S., & Li, D. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 1958, 141-152.
- Kim, J., Lee, J., & Nam, J. (2021). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. ACS Applied Materials & Interfaces, 13(24), 27976-27984.
- Day, B. R., & Myszka, D. G. (2003). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 321(2), 209-217.
- Bio-Rad Laboratories. (n.d.). Large and Small Molecule Screening by SPR.
- Cytiva. (n.d.). Biacore SPR for small-molecule discovery.
- de Oliveira, R. S., et al. (2017). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. Chemical Biology & Drug Design, 90(3), 432-442.
- Kovalev, S., et al. (2024). Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one.
- Zhang, Y., et al. (2025, August 24). Harnessing affinity-based protein profiling to reveal a novel target of nintedanib.
- Spick, J., & Pitt, A. R. (2014). Development of a chemical probe for identifying protein targets of α-oxoaldehydes.
- Chemspace. (n.d.). 2-{4-[3-(4-methylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}ethan-1-ol.
- MilliporeSigma. (n.d.). 2-(2-{4-[(4-Chloro-phenyl)-phenyl-methyl]-piperazin-1-yl}-ethoxy)-ethanol.
- Drzał, W., Sobstyl, J., & Trotsko, N. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025(4), M2097.
- Drzał, W., Sobstyl, J., & Trotsko, N. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI.
- Rahman, M. A., et al. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org.
- BMG LABTECH. (2022, August 26). Binding kinetics.
- Nichols, R. J., et al. (2023).
- de Sousa, F. C. A., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532.
- Hardiansyah, B., & Ng, C. M. (2024). Kinetic modeling of the plasma pharmacokinetic profiles of ADAMTS13 fragment and its Fc-fusion counterpart in mice. Frontiers in Immunology, 15.
- Kovalev, S., et al. (2024). Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one.
- Edinburgh Instruments. (2015, November 23). Ligand Binding Assays on the Basis of Fluorescence Anisotropy.
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- 17. reactionbiology.com [reactionbiology.com]
Standard Operating Procedure: Disposal of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol
Executive Summary & Chemical Profiling
1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol is a functionalized aromatic alcohol featuring a tertiary amine (methylpiperazine) moiety, frequently utilized as an intermediate in pharmaceutical research and drug development.
From a waste management perspective, the piperazine ring imparts significant basicity and nucleophilicity to the molecule[1]. This chemical profile dictates its disposal parameters: it is highly reactive toward strong electrophiles and oxidizers, and its lipophilic aromatic ring increases its potential for aquatic toxicity[2][3]. Consequently, the Environmental Protection Agency (EPA) strictly prohibits the drain disposal of piperazine derivatives; they must be managed as hazardous chemical waste and destroyed via high-temperature incineration at an approved facility[4][5].
This guide provides a self-validating, step-by-step methodology for the safe segregation, containment, and disposal of this compound to ensure full compliance with Resource Conservation and Recovery Act (RCRA) standards.
Quantitative Data & Segregation Matrix
To prevent dangerous exothermic reactions in the waste accumulation area, 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol must be strictly segregated based on its solvent matrix.
| Chemical Property / Hazard | Value / Classification | Operational Disposal Implication |
| Chemical Class | Aromatic alcohol, tertiary amine | Acts as a moderate base; strictly incompatible with strong acids and acid chlorides[3]. |
| EPA Waste Classification | Characteristic Hazardous Waste | Must be evaluated for corrosivity (D002) if dissolved in highly concentrated aqueous buffers[6]. |
| Aquatic Toxicity | High (Typical of piperazines) | Absolute prohibition against drain/sewer disposal to protect aquatic ecosystems[2]. |
| Incompatibilities | Strong oxidizers, peroxides | Do not mix with nitric acid, perchlorates, or peroxide waste streams to prevent exothermic N-oxidation[1]. |
Pre-Disposal: Containment & Compatibility Strategy
The Causality of Segregation: Proper segregation is the cornerstone of laboratory safety. Mixing basic amines like 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol with halogenated solvents (e.g., dichloromethane, chloroform) over extended periods can lead to slow quaternization reactions, generating unwanted heat and pressure[7]. Furthermore, accidental mixing with acidic waste streams causes rapid, exothermic neutralization[8]. Therefore, this compound must be routed into either a Non-Halogenated Organic Waste stream or a dedicated Basic Aqueous Waste stream.
Step-by-Step Disposal Protocol
The following protocol guarantees compliance with EPA and institutional Environmental Health and Safety (EHS) mandates.
Phase 1: Matrix Segregation & Containment
-
Analyze the Waste Stream: Determine the solvent matrix of your 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol waste. If dissolved in solvents like methanol or DMSO, classify it as non-halogenated organic waste[7].
-
Select the Receptacle: Utilize a high-density polyethylene (HDPE) carboy equipped with a secure, PTFE-lined screw-top cap.
-
Causality: HDPE is chemically inert to basic organic amines, whereas prolonged exposure to basic solutions can etch and weaken standard glass containers[8].
-
-
Transfer the Waste: Use a dedicated, chemically compatible funnel to pour the waste into the carboy. Do not fill the container past 75% capacity.
-
Causality: Leaving 25% headspace allows for vapor expansion, preventing catastrophic over-pressurization of the container during ambient temperature fluctuations[7].
-
Validation Check: After sealing the cap, gently invert the container 45 degrees to visually confirm the integrity of the PTFE seal and ensure zero leakage.
-
Phase 2: EPA-Compliant Labeling
-
Apply the Label: Immediately attach a standard "Hazardous Waste" label to the primary container the moment the first drop of waste is added[9].
-
Document Contents: Write the full chemical name ("1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol") alongside the exact solvent percentages.
-
Causality: The EPA strictly prohibits the use of chemical abbreviations (e.g., "API waste" or "Piperazine deriv.")[9][10]. In the event of an emergency spill, hazmat responders rely on exact nomenclature to determine their chemical attack plan.
-
Validation Check: Cross-reference the label against your laboratory notebook to ensure 100% mass balance accountability.
-
Phase 3: Satellite Accumulation Area (SAA) Storage
-
Secure in the SAA: Place the sealed, labeled container in a secondary containment tray within a designated, well-ventilated SAA, away from direct sunlight and heat sources[2][11].
-
Causality: Secondary containment (such as a chemically inert tray) captures catastrophic primary container failures, preventing the spread of hazardous materials across the laboratory floor[4].
-
-
Schedule EHS Transfer: Initiate a waste transfer request to your EHS department well before the container reaches 90 days from its accumulation start date[9].
-
Validation Check: Set an automated calendar alert for 75 days from the accumulation start date to guarantee compliance with the EPA's strict 90-day storage limit.
-
Emergency Spill Response & Decontamination
In the event of an accidental spill of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol, execute the following self-validating recovery protocol:
-
Isolate and Ventilate: Evacuate non-essential personnel from the immediate area and maximize fume hood or room ventilation to disperse any aerosolized organic vapors[1].
-
Neutralize and Absorb: Apply a chemically inert absorbent (e.g., vermiculite, dry sand, or universal spill pads) to the perimeter of the spill, working inward. Do not use acidic neutralizers directly on concentrated spills.
-
Causality: Direct application of strong acids to basic piperazine derivatives can cause rapid, uncontrolled exothermic boiling, potentially aerosolizing the toxic compound[1].
-
-
Collect and Package: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste bucket. Seal and label as "Spill Debris containing 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol"[8].
-
Surface Decontamination: Wash the affected surface with copious amounts of water and a mild detergent to lift residual organics[12].
-
Validation Check: Swab the cleaned surface with moistened pH indicator paper. A reading of exactly pH 7.0 confirms the complete removal of the basic piperazine residue.
-
Mandatory Visualization
Workflow for the segregation and disposal of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol waste.
Sources
- 1. echemi.com [echemi.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Chemical waste - Wikipedia [en.wikipedia.org]
- 5. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Chemical Waste Management | Drake University [drake.edu]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. aksci.com [aksci.com]
Personal protective equipment for handling 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol
In drug development and synthetic workflows, handling highly functionalized building blocks like 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol requires moving beyond generic safety data sheets. As application scientists, we must design our safety protocols based on the molecular causality of the compound's hazards.
This guide provides a rigorous, self-validating operational framework for the safe handling, manipulation, and disposal of this specific arylpiperazine derivative.
Mechanistic Hazard Assessment (The "Why")
To handle 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol safely, personnel must understand the chemical causality driving its risk profile:
-
Alkaline Corrosivity: The 4-methylpiperazine ring contains two basic nitrogen atoms. In the presence of physiological moisture (e.g., sweat, ocular fluid), these amines act as strong organic bases, leading to the rapid saponification of cellular lipids. This mechanism is responsible for the severe skin burns and irreversible eye damage commonly associated with methylpiperazine derivatives.
-
Dermal Penetration: The lipophilic phenyl ring, combined with the hydrogen-bonding capacity of the secondary ethanol group, gives the molecule an optimal partition coefficient for crossing the stratum corneum. Consequently, dermal exposure is not merely a localized burn risk but a vector for acute systemic toxicity[1].
-
Aerosolization and Respiratory Irritation: As a crystalline powder or concentrated liquid, physical manipulation can generate micro-particulates. Inhalation of these basic particulates causes immediate irritation to the mucosal membranes of the respiratory tract[2].
Quantitative PPE Specifications Matrix
Standard laboratory attire is insufficient for handling corrosive, lipophilic amines. The following table summarizes the mandatory Personal Protective Equipment (PPE) and the quantitative metrics justifying their selection.
| PPE Category | Material Specification | Minimum Thickness | Breakthrough Time (BT) | Mechanistic Justification |
| Gloves | Nitrile Rubber (NBR) | ≥ 0.11 mm | > 480 min | Impermeable to basic lipophilic amines; latex offers zero resistance to arylpiperazines. |
| Eye Protection | Polycarbonate Safety Goggles | ≥ 2.0 mm | N/A | Forms a complete seal to prevent ocular saponification from micro-splashes or basic aerosols. |
| Body Protection | Nomex or 100% Cotton Lab Coat | N/A | N/A | Prevents particulate settling on skin; synthetic blends can melt into skin if a reactive fire occurs. |
| Respiratory | Type ABEK Filter (EN14387) | N/A | N/A | Specifically designed to neutralize organic vapors and alkaline dusts during bulk transfer[1]. |
Self-Validating Operational Protocols
Methodology 1: Safe Weighing and Solution Preparation This protocol ensures that any potential exposure is contained and that the system validates its own safety before proceeding.
-
Environmental Validation: Before opening the chemical container, activate the chemical fume hood. Validate negative pressure by holding a Kimwipe at the sash opening; it must be actively pulled inward by the airflow.
-
PPE Verification: Don nitrile gloves, a fastened lab coat, and polycarbonate goggles. Inspect gloves for micro-tears by trapping air in the glove and applying pressure to check for leaks.
-
Static Mitigation: Arylpiperazine powders can carry static charges, leading to aerosolization. Wipe the exterior of the analytical balance and the anti-static weigh boat with a damp, lint-free cloth to ground the surface.
-
Transfer: Using a stainless-steel micro-spatula, transfer the required mass of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol. Close the primary container immediately to minimize atmospheric exposure.
-
Solubilization: Add the target solvent (e.g., anhydrous DMSO or ethanol) directly to the weigh boat, or transfer the solid to a sealed vial before adding solvent. Causality: Solubilizing inside the hood prevents the dry powder from becoming airborne during transit to the bench.
-
Decontamination: Wipe the balance and hood surface with a 5% acetic acid solution to neutralize any invisible basic residue, followed by a distilled water wipe.
Methodology 2: Chemical Spill Response and Neutralization A spill of an alkaline arylpiperazine requires chemical neutralization, not just physical absorption.
-
Assessment & Isolation: Immediately halt work. If the spill is >50 mL or highly concentrated, lower the fume hood sash and alert laboratory personnel.
-
Containment: Surround the spill perimeter with an inert, non-combustible absorbent such as vermiculite or dry sand. Do not use water initially, as it will spread the lipophilic base and exacerbate the hazard.
-
Chemical Neutralization: Carefully apply a weak acid (e.g., 5% citric acid or dilute acetic acid) over the absorbed spill. Causality: The weak acid protonates the basic piperazine nitrogens, converting the lipophilic free base into a water-soluble, non-volatile, and significantly less corrosive salt.
-
Validation: Touch a pH indicator strip to the neutralized slurry. The protocol is validated when the pH reads between 6.0 and 7.0.
-
Disposal: Scoop the neutralized slurry into a designated, clearly labeled hazardous waste container for "Basic Organic Waste."
Operational Workflow Diagram
Fig 1: Operational workflow and spill response decision matrix for arylpiperazine handling.
References
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
